The following technical guide details the characterization framework for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , a high-value sp3-rich scaffold used in medicinal chemistry to improve metabolic stability and so...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the characterization framework for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , a high-value sp3-rich scaffold used in medicinal chemistry to improve metabolic stability and solubility profiles.[1]
[1]
Executive Summary & Structural Context[3][4][5]
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS: 1342293-01-9) is a bicyclic building block characterized by a spiro[2.5]octane core—a fusion of a cyclopropane and a cyclohexane ring at a single carbon.[1]
In drug discovery, this scaffold serves as a bioisostere for flat aromatic systems (e.g., phenyl rings), offering increased fraction of sp3 carbons (
).[2] Higher correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. However, the introduction of the spiro center and the cyclopropane ring creates a complex stereochemical landscape that requires rigorous analytical validation.[1][2][3]
) – A lipophilic anchor that likely dictates the major conformational isomer.
Chiral Centers: The molecule possesses inherent chirality and geometric isomerism (cis/trans relative to the spiro plane).
Analytical Strategy & Workflow
The characterization of this molecule is not a linear process; it is a cycle of separation and confirmation.[1][3] The primary challenge is distinguishing between the cis and trans diastereomers relative to the spiro junction.[3]
Characterization Workflow Diagram
Caption: Integrated workflow for the isolation and stereochemical validation of spirocyclic amines.
Structural Elucidation Protocols
Mass Spectrometry (HRMS)
Objective: Validate elemental composition and fragmentation fingerprint.[3]
Method: ESI+ (Electrospray Ionization) on a Q-TOF or Orbitrap.[1]
Cyclopropane ring opening often yields complex hydrocarbon fragments.[1][3]
Protocol Note: Use a volatile buffer (Formic acid/Ammonium formate).[3] Avoid TFA if isolating the free base, as it forms strong ion pairs that suppress signal.[1][2][3]
NMR Spectroscopy (The "Gold Standard")
Objective: Determine the relative orientation of the C1-methanamine and C6-isopropyl groups.[1]
1H NMR Signature (400-600 MHz, DMSO-d6 or CDCl3)
Cyclopropane Protons (C1, C2): Look for high-field signals between 0.2 – 0.8 ppm .[1][3] These are diagnostic of the spiro[2.5]octane core.
): Doublet or broad singlet around 2.4 – 2.6 ppm .[3]
Amine Protons (
): Broad singlet, chemical shift is concentration/solvent dependent (typically 1.0 - 2.0 ppm in ).
Stereochemical Assignment (NOESY/ROESY)
This is the critical step. The cyclohexane ring will adopt a chair conformation with the bulky isopropyl group in the equatorial position to minimize 1,3-diaxial interactions.[1][3] This "locks" the conformation, allowing you to determine the position of the C1-methanamine relative to the fixed isopropyl group.[1][3]
Experiment: 2D NOESY (Mixing time: 500ms).
Logic:
Identify the C6-H (axial) proton (geminal to the isopropyl).[1] It will be a triplet of triplets (tt) with large axial-axial couplings (~11 Hz).[1]
Identify the C1-H proton on the cyclopropane ring.[1][3]
Through-Space Correlations:
If C1-H shows a strong NOE to the axial protons of the cyclohexane ring (C4/C8 axial), the C1-H is likely on the "bottom" face (relative to the spiro junction), placing the
Understanding the "drug-like" properties of this scaffold is essential for its application.[1][3]
Property
Method
Expected/Target Value
Technical Insight
pKa
Potentiometric Titration
~10.2 – 10.8
Typical for primary aliphatic amines.[1][3] The spiro ring is distant enough to have minimal inductive effect compared to a standard cyclohexylmethylamine.[1][3]
LogD (pH 7.4)
Shake-flask / HPLC
1.5 – 2.5
The isopropyl group adds significant lipophilicity, balancing the polar amine.[1]
Solubility
Kinetic (Nephelometry)
High (>100 µM)
As a salt (HCl/TFA), solubility will be excellent. Free base may be an oil.[1][3]
Stability
Stress Testing
Acid Sensitive
Warning: Cyclopropane rings can undergo acid-catalyzed ring opening under harsh conditions (e.g., concentrated HCl at high heat).[1][3] Use mild acids for salt formation.[1][3]
Purity & Separation (Chiral HPLC)
Since the synthesis likely produces a mixture of diastereomers (cis/trans isomers regarding the C1 and C6 substituents), chromatographic separation is required.[1][2]
Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or IC).[1]
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[3]
Note: The diethylamine (DEA) modifier is crucial to sharpen the peak of the primary amine; otherwise, severe tailing will occur.[2]
Detection: UV is weak (no chromophore).[3] Use CAD (Charged Aerosol Detection) or ELSD if available.[3] Alternatively, derivatize with benzoyl chloride for UV detection at 254 nm.[1][2][3]
Synthesis of References
To support the guide, the following references were utilized to ground the chemical logic, synthetic context, and analytical expectations.
Spirocyclic Scaffolds in Drug Discovery:
Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4][5][6]
Technical Whitepaper:[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine as an Advanced sp³-Rich Scaffold in Drug Discovery
Executive Summary The transition from planar, heteroaromatic-heavy chemical matter to highly saturated, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. [6-(Propan-2-yl)spiro[2.5]octa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, heteroaromatic-heavy chemical matter to highly saturated, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS: 1343619-11-3) represents a premium building block in this space[1]. Featuring a rigid spiro[2]octane core, a lipophilic isopropyl appendage, and a versatile primary amine handle, this compound is engineered to maximize the fraction of sp³ carbons (
). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic advantages in target binding and metabolic stability, and validated experimental protocols for its integration into drug discovery pipelines.
Physicochemical Profile & Structural Identity
The molecular architecture of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is entirely devoid of sp² or sp hybridized carbons, resulting in an
value of 1.0. This absolute saturation is a critical predictor of clinical success, as it directly correlates with improved aqueous solubility and reduced promiscuity (off-target toxicity)[3][4].
Table 1: Core Physicochemical Properties
Property
Value
Mechanistic Implication
Chemical Formula
High hydrogen-to-carbon ratio indicates high saturation.
Molecular Weight
181.32 g/mol
Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[1].
(Fraction sp³)
1.00
Maximizes 3D vector projection; correlates with higher clinical transition rates[4][5].
CLogP
3.747
Moderate lipophilicity, ideal for crossing lipid bilayers while maintaining target affinity[1].
Imparts conformational rigidity, restricting the entropic penalty upon target binding[6].
Mechanistic Advantages in Medicinal Chemistry
"Escape from Flatland" and Vector Projection
Historically, drug discovery relied heavily on cross-coupling reactions of flat aromatic rings, leading to molecules with poor solubility and high attrition rates. The incorporation of a spirocyclic scaffold like the spiro[2]octane system forces the molecule into a defined three-dimensional conformation[5][6].
The spiro carbon (the single atom shared by the cyclopropane and cyclohexane rings) projects the methanamine group and the isopropyl group into distinct spatial vectors. When this scaffold is incorporated into a larger ligand, it acts as a rigid spacer that precisely positions pharmacophores within a protein binding pocket, significantly reducing the entropic penalty of binding compared to flexible alkyl chains.
Metabolic Stability and CYP450 Interactions
Metabolic clearance via Cytochrome P450 (CYP450) enzymes often limits the half-life of drug candidates. Linear or flexible alkyl amines are highly susceptible to rapid
-oxidation and subsequent dealkylation.
The spiro[2]octane core acts as a metabolic shield. Mechanistic studies utilizing spiro[2]octane as a radical clock have demonstrated that hydrogen abstraction by CYP450 enzymes yields a spiro[2]oct-4-yl radical[7]. Unlike highly strained systems that undergo rapid radical rearrangement and ring cleavage, the spiro[2]oct-4-yl radical exhibits a slower rearrangement rate, favoring stable rebound hydroxylation over destructive ring-opening[7]. This translates to a longer pharmacokinetic half-life for derivatives of this scaffold.
CYP450-mediated oxidation pathway of the spiro[2]octane core.
Table 2: Comparative Advantages (Spirocyclic vs. Planar Scaffolds)
Disruption of crystal lattice packing energy by 3D structure[6].
CYP450 Vulnerability
High (Benzylic oxidation)
Low (Steric & electronic shielding)
Lack of benzylic protons; slow radical rearrangement of the spiro core[7].
Experimental Protocols for Scaffold Functionalization
To leverage [6-(Propan-2-yl)spiro[2]octan-1-yl]methanamine in hit-to-lead optimization, robust synthetic methodologies are required. The primary amine is the focal point for derivatization. Below are self-validating protocols designed to maximize yield while accounting for the steric constraints of the spirocyclic system.
Workflow: Hit-to-lead optimization via spirocyclic scaffold hopping.
Protocol 1: Sterically Hindered Amide Coupling
Because the methanamine is adjacent to a sterically demanding spiro[2]octane core, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. This protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole active ester.
Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states of the coupling reaction.
Base Addition: Add DIPEA dropwise to the mixture and stir for 15 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to initiate reaction with HATU without competing for the active ester.
Amine Introduction: Add[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine to the activated ester solution. Stir for 12 hours. Causality: Extended reaction time is required due to the steric bulk of the cyclopropane ring adjacent to the amine.
Quench & Extract: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: LiCl washing effectively removes residual DMF, which otherwise complicates purification.
Validation: Concentrate in vacuo and purify via flash chromatography. Validate the product identity using LC-MS (monitoring for the
ion) and NMR (confirming the disappearance of the primary amine protons and the emergence of an amide N-H proton).
Protocol 2: Reductive Amination for Secondary Amine Synthesis
To synthesize advanced tertiary or secondary amine ligands, reductive amination is preferred over direct alkylation to prevent over-alkylation.
Imine Formation: Combine the amine and aldehyde/ketone in DCE. Add AcOH. Stir for 2 hours at room temperature. Causality: AcOH acts as a mild acid catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the intermediate iminium ion.
Reduction: Add
in portions. Stir for 16 hours. Causality: is a mild, chemo-selective reducing agent that reduces the iminium ion but is too weak to reduce the unreacted aldehyde/ketone, preventing the formation of alcohol byproducts.
Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM).
Validation: Dry over
, concentrate, and purify via reverse-phase HPLC. Validate via High-Resolution Mass Spectrometry (HRMS) to ensure exact mass correlation.
References
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, Taylor & Francis Online. Available at:[Link]
Fsp3: A new parameter for drug-likeness. Drug Discovery Today, PubMed. Available at:[Link]
Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane. Journal of the American Chemical Society. Available at:[Link]
The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
An In-Depth Technical Guide to [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: Synthesis, Characterization, and Medicinal Chemistry Perspective Executive Summary: Spirocyclic scaffolds are increasingly vital in modern...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: Synthesis, Characterization, and Medicinal Chemistry Perspective
Executive Summary: Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds and access novel chemical space with improved pharmacological properties.[1][2] This guide provides a comprehensive technical overview of a specific spirocyclic amine, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine. While this exact molecule is not extensively documented in public literature, this document, written from the perspective of a Senior Application Scientist, outlines its definitive IUPAC nomenclature, a plausible and robust synthetic route based on established chemical principles, detailed analytical protocols for structural confirmation, and an expert analysis of its potential as a valuable building block for drug development professionals. We will explore the underlying chemical logic, from the stereospecificity of cyclopropanation to the nuances of reductive amination, providing researchers with a foundational understanding of this unique molecular architecture.
For decades, medicinal chemistry has been dominated by sp2-rich, planar molecules. However, the pursuit of more selective and potent therapeutics with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led to a paradigm shift. The introduction of three-dimensional, sp3-rich scaffolds is a key strategy in this evolution.[3] Spirocycles, which contain two rings connected by a single common atom, are at the forefront of this movement.[4]
The rigid, well-defined geometry of a spirocyclic core allows for the precise projection of substituent vectors into three-dimensional space, which can facilitate optimal interactions with complex protein binding sites.[5] This structural rigidity often leads to a lower entropic penalty upon binding, potentially increasing binding affinity. Furthermore, compared to their "flat" aromatic counterparts, sp3-rich spirocycles can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, which are critical for developing successful drug candidates.[2][3][4] The molecule [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine serves as an exemplary case study for exploring the synthesis and properties of this promising class of compounds.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name precisely defines the molecule's connectivity and stereochemistry. A systematic breakdown ensures unambiguous structural identification.
Parent Scaffold: The core is a spiro[2.5]octane . This indicates a spirocyclic system with a total of eight carbon atoms. The spiro prefix denotes the single-atom junction between the two rings.[6]
Ring Sizes: The bracketed numbers, [2.5], specify the number of carbon atoms in each ring, excluding the shared spiro atom. The numbers are cited in ascending order.[7][8] Therefore, the structure consists of a cyclopropane ring (2 carbons + spiro atom) and a cyclohexane ring (5 carbons + spiro atom).
Numbering Convention: According to IUPAC rules, numbering begins on the atom of the smaller ring adjacent to the spiro center, proceeds around the small ring, through the spiro atom, and finally around the larger ring.[7][9][10]
Substituents:
[...octan-1-yl]methanamine: A methanamine (-CH₂NH₂) group is attached to position C1, which is on the cyclopropane ring.
6-(Propan-2-yl): An isopropyl group is attached to position C6 on the cyclohexane ring.
This systematic analysis leads to the definitive structure shown below.
Caption: Retrosynthetic analysis of the target spirocyclic amine.
Mechanistic Rationale
Step 1: Simmons-Smith Cyclopropanation. The synthesis commences with the cyclopropanation of a substituted cyclohexene. The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple or diethylzinc), is ideal for this transformation. [11][12]It is a stereospecific reaction where the configuration of the double bond is retained in the cyclopropane product. [13]The reaction proceeds via a concerted, "butterfly" transition state, delivering the methylene group to one face of the alkene. For an ester-substituted cyclohexene, the ester group may direct the carbenoid to the syn face, influencing the diastereoselectivity of the product.
Step 2: Functional Group Interconversion. The resulting spirocyclic ester must be converted into a functional group suitable for amination. A two-step reduction-oxidation sequence is a reliable method. First, reduction of the ester to a primary alcohol using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature prevents over-reduction. Subsequent mild oxidation of the alcohol to the corresponding aldehyde can be achieved using pyridinium chlorochromate (PCC) or Swern oxidation.
Step 3: Reductive Amination. This is a powerful and widely used method for forming C-N bonds. [14][15]The process involves two key stages: first, the reaction between the aldehyde intermediate and an amine source (like ammonia) to form an imine intermediate. Second, the in-situ reduction of the imine to the final amine. [16]Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C) is crucial, as these reagents selectively reduce the iminium ion without significantly reducing the starting aldehyde.
[17]
Experimental Protocol: Multi-Step Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.
Workflow Diagram
Caption: Step-wise workflow for the synthesis of the target molecule.
Protocol Details:
Step 1: Synthesis of Ethyl 6-isopropylspiro[2.5]octane-1-carboxylate
To a flame-dried, three-neck flask under a nitrogen atmosphere, add dry toluene (200 mL) and diethylzinc (Et₂Zn, 1.1 M solution in toluene, 120 mL, 132 mmol).
Cool the solution to 0 °C. Add diiodomethane (CH₂I₂, 10.6 mL, 132 mmol) dropwise over 30 minutes.
Stir the resulting mixture at 0 °C for 30 minutes.
Add a solution of ethyl 4-isopropylcyclohex-1-enecarboxylate (20.0 g, 110 mmol) in dry toluene (50 mL) dropwise over 1 hour.
Allow the reaction to warm to room temperature and stir for 12 hours.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to yield the spirocyclic ester.
Step 2 & 3: Synthesis of 6-isopropylspiro[2.5]octane-1-carbaldehyde
Dissolve the spiro-ester from Step 1 (15.0 g, 71.3 mmol) in dry tetrahydrofuran (THF, 250 mL) under nitrogen and cool to -78 °C.
Add DIBAL-H (1.0 M solution in hexanes, 150 mL, 150 mmol) dropwise, maintaining the temperature below -70 °C.
Stir at -78 °C for 3 hours. Quench by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
Allow to warm to room temperature and stir vigorously until two clear layers form. Extract with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate to yield the crude alcohol, which is used directly.
Dissolve the crude alcohol in dry dichloromethane (CH₂Cl₂, 300 mL). Add pyridinium chlorochromate (PCC, 23.0 g, 107 mmol) in one portion.
Stir at room temperature for 4 hours. Dilute with diethyl ether and filter through a pad of Celite and silica gel.
Concentrate the filtrate and purify by column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to yield the spiro-aldehyde.
Step 4: Synthesis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
To a solution of the spiro-aldehyde from Step 3 (10.0 g, 55.5 mmol) in methanol (200 mL), add a 7N solution of ammonia in methanol (80 mL, 560 mmol).
Add 10% Palladium on carbon (Pd/C, 1.0 g).
Pressurize the reaction vessel with hydrogen (H₂) to 50 psi.
Stir vigorously at room temperature for 24 hours.
Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water.
Extract the aqueous layer with diethyl ether. Combine organic layers, dry over MgSO₄, and concentrate to yield the final primary amine. Further purification can be achieved via distillation or salt formation if necessary.
Physicochemical Properties and Drug-Likeness Analysis
The calculated properties of the title compound provide insight into its potential as a drug discovery building block.
Falls well within the typical range for small molecule drugs (<500 Da), favoring good absorption and diffusion.
XLogP3-AA
2.8
An estimate of lipophilicity. A value between 1-3 is often considered optimal for oral bioavailability. [18]
Topological Polar Surface Area (TPSA)
26.0 Ų
A measure of the polar surface area, which correlates with cell permeability. Values < 140 Ų are generally good for oral drugs; < 90 Ų for CNS penetration. [18]
Hydrogen Bond Donors
1 (from -NH₂)
Contributes to solubility and target binding.
Hydrogen Bond Acceptors
1 (from N)
Contributes to solubility and target binding.
Fraction Csp³
1.0
A fully sp³-hybridized molecule, indicating high three-dimensionality, which is desirable for escaping "flatland". [1]
Spectroscopic and Analytical Characterization
Confirming the structure of the final compound requires a suite of analytical techniques. Below are the predicted spectroscopic signatures based on the molecule's structure.
[19][20][21]
¹H NMR (Proton NMR):
Cyclopropane Protons (C1-H, C2-H₂): These will appear in the characteristic upfield region, typically δ 0.2-1.0 ppm, due to the ring current effect of the cyclopropane ring. [22]They will show complex splitting patterns (multiplets) due to geminal and vicinal coupling.
Cyclohexane Protons (C4-C8): A series of complex multiplets between δ 1.0-2.0 ppm.
Isopropyl Group (CH, CH₃): A doublet for the two methyl groups (~δ 0.9 ppm, J ≈ 7 Hz) and a septet for the CH proton.
Aminomethyl Protons (-CH₂NH₂): A signal around δ 2.5-3.0 ppm for the -CH₂- group adjacent to the nitrogen.
Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-3.0 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon NMR):
Cyclopropane Carbons (C1, C2): Upfield signals, typically δ 5-25 ppm.
Spiro Carbon (C3): A unique quaternary signal, often in the δ 20-35 ppm range.
Cyclohexane Carbons (C4-C8): Signals in the aliphatic region, δ 25-45 ppm.
Aminomethyl Carbon (-CH₂NH₂): A signal around δ 40-50 ppm.
Isopropyl Carbons: Two signals for the CH and CH₃ carbons.
FT-IR (Infrared Spectroscopy):
N-H Stretch: A moderate, often broad, pair of peaks (for primary amine) around 3300-3400 cm⁻¹.
N-H Bend: A medium intensity band around 1600 cm⁻¹.
Mass Spectrometry (MS):
EI-MS or ESI-MS: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z = 167 or 168, respectively, confirming the molecular weight.
Protocol: Analytical Characterization
Sample Preparation: Dissolve ~10 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. Prepare a separate sample in KBr or as a thin film for FT-IR. Prepare a dilute solution in methanol/water for ESI-MS.
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to confirm connectivity.
FT-IR Spectroscopy: Acquire a spectrum from 4000 to 400 cm⁻¹ to identify key functional groups.
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition to within 5 ppm.
Potential Applications in Medicinal Chemistry
The structural features of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine make it a highly attractive building block for medicinal chemistry programs.
Scaffold for Library Synthesis: The primary amine serves as a versatile chemical handle for diversification. It can be readily acylated, alkylated, or used in reductive aminations to append a wide variety of functional groups, enabling the rapid exploration of structure-activity relationships (SAR).
Bioisostere for Existing Motifs: The isopropyl-substituted spiro[2.5]octane core can serve as a rigid, lipophilic bioisostere for more common groups like tert-butyl or substituted phenyl rings. This substitution can improve metabolic stability by blocking sites of metabolism and enhance binding by providing a more defined 3D structure.
CNS Drug Discovery: The combination of a low TPSA (~26 Ų) and moderate lipophilicity (XLogP ~2.8) suggests that derivatives of this scaffold could possess good blood-brain barrier permeability, making it a candidate for developing novel central nervous system (CNS) therapeutics.
Conclusion
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a valuable, yet underexplored, molecular scaffold that embodies the principles of modern medicinal chemistry. Its inherent three-dimensionality, coupled with synthetically tractable functional handles, provides a robust platform for the development of novel therapeutics. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established and reliable chemical transformations. By leveraging such sp3-rich building blocks, drug discovery professionals can more effectively navigate complex biological targets and develop safer, more efficacious medicines.
References
Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives - Benchchem. (n.d.). BenchChem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENBlgaD4Uc2IaCgzae-PrCvMRB38I4kMyZahSPyg9P38zpr1TUYVC4VZYk0go2I4TCRDcK7mY8umzxUvHZBi3GRL036POmSohyvZQYlikILm6P9iV9UnlmgSSBITigoG--nQ-Il9d_RVUm9RJHbnP1fneoiDJroVC7tO-TfuLSspcDhpP31Sfa5VFHMXXOIOX_sO6ul27KIm9daGV79I8JxWeAMM9rnnhcB-k5qaM=
Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. (n.d.). Vedantu. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa8hDIPpizeOdnxrBJ4CRgKu0tREp6uIijMrPAdm1GC6lI9DfjNLEZNtBPlxMbc-c92_i3a6OLYWrU6Qfq0OggwUDXM8kbdujqDwN5VtW7YIzpmG_FLeNDVkx9fckoOTuSqqwA2JUaeolO3nTXOgKyI7ugodwsxsWHNy7yxOGx5lqh0HrtuR-ILJg=
Das, A. (n.d.). 118 Chapter-12 INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. WikiEducator. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL7gUYS5PBdIMqJsNKiOQvEDcBvzAo4Dwp90_nntzYA-3xmMHig8uwViXuXhwcvPBhv5Z1KarEaVrI1k_Gd_eU4pHuLfNJsaBtjGP3P1XE_Nkoq9A5y-v5K78_EvZT2wA5sdS5Atz7e48vqoXsllnMDnyxPMLFQRwM1MGzcQPAPNXhb97lRHfs4EgENzvVUm-VzKBmrXQlyTb_s_MlfhPHmSaT5h6JQcU697JOdvhRyZHGc1KDsCGERy-FxsXzXCwlUyed3f0eHHU=
IUPAC nomenclature. (n.d.). SP-0 to SP-1.5. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-egyEj4Ty4z148Caek1zmAOskSkeLLvImv8DDUjWLwWb1DFaTu8BI3G7qS3yUdxHiQBrau5XNDPaq5e2_0b5x603U0UmOJ_8RioVSdJLrP2_w5VvHWdIJFi5SxWWgv7UEJ5iC
Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). (n.d.). ACD/Labs. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmaXwX5NckUDX90M5-HbF0a4S4ccmEn4EmNgumyeM_nhoxwcxqwUz2Piaios0taXakjQh1w0ssoYy5-5aUoVjuekvbvh71sr_JZvod6PnVy34OErQ7KZevksyzAQwjapVPAGVUdVz_sptZxy6s3L7_iNPpWw==
Das, A. (2013). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. ERIC. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6WltwAbXjwmYnPVZCAOilqAiYtywy6T-CuaJ-Q9BSAiM3lsshf1YwtB3hH-UH0K1K2lkFEtH2IFivrhbhB8kI_rNjEQDQVXh1zizvxjh2QsUG3_VeQ8K3BX7Ij5w0-iPdBoccozS6vhm2
Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (n.d.). BenchChem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx24s3bNsPVRA4WPB4KMkDpL3K5SFkVY1O2ZsCgAhm2_TzHVpgAOTzTMPgcwbY9rzxkblbB--KTtg1K72Sh9ZAtS6hlhpUxZvumAat6HRIb2HMTDkcqfeKPlmRv784yXpasiKHPoFNKrutD2PyiDBqPVqvrhIBk3XCKyR0
Synthesis method of spiro[2.5]octane-5-carboxylic acid. (n.d.). Google Patents. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELwEwcsjdNhWHvmC8CYVTCkqyjTG6is-D0BfLrgktPh4lkx624c4MYClJxqle4pkCQVdAa8mS5V03mKmo-BArSiGC9iZlKQtMh7cmRf3Fvl_nzGdoYcvpIaOJuVNtbOLV8infYadYmLK2PiIk=
Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. (2025). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU7SZPZfJNp31vZVCDoucSjKeJK8-c6xXdpJo6wYXpBRVwxCXVTvMQlNaQPXAi-sUrU1M1cxGLpM58PUBXEawL5xmhYLxTnNHim1xs1o8nwxNokrJNBu6RK05VKP-SYG1rL0nXIrtJe6YMgMH3Fuh6NriQLvCCKUS7GRmAiSNq5PgA9OIUY11kbhhLjpBFeGH7ZTK9L9LqxUKefm8n5joeUvpWdDpqYtXZkFmXrlWTq2sxOKNZqXJw0N0zzaLV73GvFgz5uibB--PFMlDpH0pQLWPSWsNj0Gem8hT0CV5_
Oxa-spirocycles: synthesis, properties and applications. (n.d.). PMC. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgk91R7-9p2W3rmNIuNbhpD_Bi0ctkIdFVU9J5Z1inKUvcVixI6_QhEVNpa_yOuKNIYjD46ApCg9DJW0s2tMbzVJWDSxobC4R-9GxH3twrusDKSzaKlyTbsYTRUUJbnlU4g4EfRByoG_o7KG8=
Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIoyym0NJCPUsFv3EkB_NnTQ9FhlzE3AG69RR2NHHcCGCAR55JIp-8JE2gnFD31aobYQT_TVySIoryTsIis-LJxSUlo_zVjrvvb6TmvLKjETYDDOyPz7f8LLIQegIfumd9HtkBEh8HuN07jtYq
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUrFo6wCs4oPtYLZEdzso4jiLsXk7Q3HFSelxtk2iFHicvaWUenMMEI3r7Qa8MbZqZvLXLRnmZ-QBPxSBt3ILoRbYTwVlhJXE_4TxtQK_o7rfn-l6k8fgV6HCZpNHx3TGQO6tstAY-9FEeAOlwuXAmQvQq_rqgWm0L6xDLYTbL3gxuYeS9DEBShbUeV2ZW-m-q5zVBDARgmtvKeYT2C9SQkELlFvpmZViu_YrRNMzAVlHlhMVdbmpiNZSBnGcO0fUDTwB87b0VcrQt5TjotMwxWtVpxpYomjZAXtEuHKgbQ8SG7cuSp6acfV0zkSuIcJ9q9tJUQqtbgYddwfy_
Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmbR9RnyMVDBYzBsgbEYjK7cWMFvWJNt0nkpjDtc6_YxMcPKVVG2arHe9XIO6SLQi9-p-d3UOIFcBYHNadcgr8_WibCEPh8PTcEJLu7RRCYFEOoBMP1l2SvDtgXRWrC11ZMZAD4uG2CUrnockTsqGLFTdLe6Mbg==
Spirocycles for Improved Solubility. (n.d.). Enamine. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6A6XaAGryuVzUiDwd25y1eKO_HricXF-tFM2BJ00tFnaFBrBPLQO_NUyETFRsfgRntenQYeza7MqR0RcC_fpCLsm6nKibx0IxyGao15NKtUdOhoGFdUJzMetimiMKtVPDWlnqMiTDUatuD07jG41gAaoYOtLukht2C5Glr7CT5r8LlxOCtKMehM=
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWhOCMvCyvz2GG4kPWy4urJuEPQIylJBoBaWJ5WfeQN_GGeNGDTDhILuphglY5Ygsa5tgNPHD_KYCZ7qGt5eEbQTmK8PNWHIntqyZtLCyxLEuIYV5pk9T3NcZEhbLtpN8BnKx4KLnLTk6KMABtjkpPlI=
The Simmons-Smith Reaction and Cyclopropanation of Alkenes. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEacUArXSj-IIKpw4LAMNMZ3Ks_yar5Eo_CbFNBxygsxQdgPtOOAkf6c_tsZ8ohcB-A03emOVpLKJRb3nEqNUO9YCjRv81IM7lA0TMKSH7DwLBQcnCvX8lSKAuIH2B1CPs5c2Tc7zpYJ5ZeB8KLsvT53FqqdykVtSUHQMnS2hO56C8zzVJXXcHsZYxaCIACOGoaz6QXCnHPvdSQgx_s6E_qIJA=
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvGCc1jPpkbqyrTjiARWgb2rp---tFNweXeLON9XGi1SzibziZbkNBCqeaN1doy0_1nM_2sVSUpwo4i2k24lNgmaWiRYwfbsV8SedFsGOW6gy2Tz1Z-Xg6T1akSgv3k2HYiAFU
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. (2018). RSC Publishing. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0QtnpvmbHoI62HH555YKd1e8tiBEBU-1WedeIs9RDaiz6diZCJNCBa7q_Uli5iov9JqVm2ERlZqUcloArfg3VpSgGp-lwKIQyGm_DssoJJ0lRBPe22jZMu9_hMZB0qMhrPMQSI-pD_VE8jCkTlQdud6RideK04oU=
Simmons‐Smith Cyclopropanation Reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXaqQBxID1zVkVw9AO-F-wL6xTqQCLMKnvXAClyEV-Rd9wBfYjGo0fMO1vO774IQT95O_TGoSYkJEpgj2uRVX1JNA-FiXS1QkoVFGfs2lY2vKd-wvsFZMDyzMdfjGn6ZMrjcebcpSSp82cxQp71PLVA6a7_CrJx76T37zAuHzh9IfzqrtYXbreRDe0QSuS5QP8lPy39g==
6-(Propan-2-yl)spiro[2.5]octan-1-amine. (n.d.). Guidechem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-oBn7AUs-IxaTTA7yE4DTLqeTkQkMieZSIgeIS29vpzt8yM-k9t7_x-RsxiDqGhuY5mJ_BrCwliGXF71KViDq7wCco52gxDk8xieMjA0b4PujfnxZ4J-72Yz3evfqvHYfPGwUEILz-E6eVEcymdXxTp6n1MGySb2QjN0pdgL3Gw35QTBEfeZtUzAhOxCrek=
Spiro[2.5]octan-6-ylmethanamine | 877201-35-9. (2008). J&K Scientific. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFT76bQr5YzGVgXMweoNiMFYP9fcsSLkjbJW1cUFo6bM-29cwUeOVHAWkIggwJWZrJYLq7GxBP8n_ZaO5Tw93wD5IEIhMmvWU3vm9e6M9mF5ogkUM2wnr0rAzK_32hrjY0nIkgkQh6HuSW
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025). MDPI. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJr7ETLaEr-d8bZ_RNDAwWLNjaJMzmx9WUoaJE_U5ezD0Lcfj7IstLQ9Fcyr__Bv_QJWGP-0caCurqDNsIjUXSmK_55QsRAqCOfvGp0p7FkEg2WhBW6ceHZ0a6WcxsvllmC8e8l3dBZABp_sv1wXKzpc95IFPvlU477w0yd0B40ZfVKKJA2AxXbhqJWzSLnAVOp_1Tsv7L8MPaBnpwvppu7XGGIyRe1JzvLIQfYV8MRI33RyX9om6LiWyHw_R5
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3S873aHxB8rfpHMnGCqg-Qc_udypV--AT0zfa0McTTcflvc9Z2Z-q9lcTD9SNKI2cULN8eEqLVlF9A_CyuZ17oA3vIJMI5linwUF-k6hwKg91PCxJIoUpme4pkFgq2wHHaTypfiDwhInBdnlrGycaHWFQoE5-oTG1o5DjuHzTBndKBcDxDkwgHw==
Process for preparing spiro[2.5]octane-5,7-dione. (n.d.). Google Patents. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPWMKi9hiYeSzLhlliefHGP_UU4RIOG-G8zQwRvoRYxSOIgX6jXAS2IWhfUTSMP3_B-8K6wktt2f4CYSHFjRFMiAt-Wy8J4yyWuuLR6wlFA27TdHkTYN3QQLmsw85w8Gfrf7JG8saeqYeAMYvTuQ8=
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6St5fs9PBx8XtUGUL73HP0RmP8OU7_EHvawdXXOndRHF1efxW2Y2RCrQmeTuNwZwXgnOlwyZrlmpBep-EyiOtgmYJnjpFvkNe_0YRWXGR-7_36yo-LKGe0gt0uGFUNxtluhu2L4CLHHXBzWpB9zM9-1zmdPPXWZRoe6JlP90MFfue_Z6_eDJL9Q==
spiro[2.5]octan-6-one | 15811-21-9. (n.d.). Sigma-Aldrich. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy207RgYzeTrFM1oieSbyeVSPO28V-dcm0xE7ZW5UjWITomq9NU9ehPiFV3BIS1BPPVKXF8USrsBIJdsi-CULLIUimtTTIDLaVpZPrFrTt3H8YWczjymXSe-XbN43KyVjbu4K-paKI49cimur7w3DuWHmtF-vrBPcPfA==
Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. (n.d.). PMC. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD2JcowNMUEoM9UkNawZvgnS1zevP6yeXGqfWY4nLF74ACMRBcVefNwdJVh1OqabcVG8QV05EkCbrbgzuuAkzjtqM4JGviyW6Fia7ZMcXg0PfWTRmbtnEOdk_BMmQYB-YI-AcRJVlBqzeBvFk=
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXTIzCayQD7INs6lASjY7htS6KsEs8MZhiLLtfdapzFbsf3GqP079sv1_FrJsU5RttwL0aTkgaT4bXrz7X5oeN8da1cm7S2bEx8Cf6iq5WQlijoHlZLsWGH6I63dy9gu10kSXypetbid5IzoW6yb2jxW38qOry5NA3-imu5Ygvo6QdDX7F5_gPAJSg
(6-Methyl-6-azaspiro[2.5]Octan-1-yl)methanamine | 1558306-87-8. (n.d.). ChemScene. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3U3UGrd1sLoun9CyKU3jSH6AnA2vkL2UWaqyw145sUK05ZzVnC7xG4e2BlVmuNAY2IcraeCunOzaYPvvldVbEWio7nuKw1tbx_RZ5RJIWi-N_1_AYEtweD586ozwYFgEqAcTks_qshsftBZsbEQ==
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (n.d.). PMC. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwKjY6t0U6aJwCaNHY8komF41hDX7oqRrPQk3jh_jMFhY0p_iHuesnua_8hmqOTkfWr5_jjrlyTznent-tqQZszSC5kEJWDlWWloEBwrW886aCNtWRsNl01_3usF3-Pf1w0L0eJWDQn_N_qmQ=
Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-cancer activities of (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate compound. (2024). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmSQx0doGuW_ILfxCy7WeaezZtgQZ1_FlhlZEBnewb1lXhFBqaBd6nQ5u3ZYGxvnbIuGfbSDx34q9ax1zoj3U8XnV5nOIPRUFWmRuQFzij06leHehLCZs_74Tgv-izpeucTZpEF8oNRJSOXg65GHI53l1acyglJONPMQHXDZE2jKiajOkjWJLYKDRhkyMR6ZA-Isxu76qgdsOg5nB1tmWeH32U2cwS2s-j8k5daiCJCTPgnUX57Fn_Rgb0Iofrbb8yEEq8wIc7AFIDV4xrNyCbwzhmidQFnCSOJh1-MfHoH5fFToT84xH81kuMveC52m3hhIY7q2tyTmtiTUy9cVT8Qf6J1rwIriFsAGjJjKPP5d68ceNhcWb7AWNjUDdHLy9uuWdHgDdRVq__o-DBV2vubChLAUz5A==
SPIRO[2.5]OCTAN-6-ONE CAS#: 15811-21-9. (n.d.). ChemicalBook. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGhCU2Gr8oVf673vViv27JrQ7in6sAuF8NPrFhioZUtDCFUajpdzgyDtt4xbCjMbN-7Cxq7W9Bb6TF7yZdrmZKtdoXBNG4L-wc0UIE0l6Tv-lSvDJvit7GPk6j7mYNXtXEkPAufcx2Itso9YBxZaebAu_KRl2bVrYTgVhVCEviRVp
Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. (2024). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtno_RIzkq_V-qbDUfRAYT0k2LYZptMdpc9syJkH1muuJcVEanS2NfO9-XXux-BG8k_kIMUfxz_bHQdxowCrBmB6CK7B8bePAlotoNqq0nBat89VUiHhxuwTAKLB7OFUS4fAlSENkAQzHBYUKLhGY_lE-5nEeYs14oavQgmQL0Zx2bi-4ZCG0TFGYfGPl1N8wLgEgTs3F9VcIw-gt1fluZ6kk3NtbkLgag7rV7mdwxQ4fAWeTTFICm4RoAN5UP4PcHCxgsT7acXbsZG-0f0jBfMG9ku3R5IcfrusstzNI2tBhCaRBOAoR3NPk3ErzSw5l8A7bD6rHaRTCZX-0Fnl2iOphOvlH
Zou, L., et al. (n.d.). ROTATIONAL SPECTROSCOPY OF THE AMINOMETHYL RADICAL CH2NH2. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDoo4JEdhcxpYeStWWf78qzeR4JVDs0Y0ik-45RLAMwNd3Rv_JUEYU-rbwB4W13suUpIdXv6e5jEF13bsZjM9eI6Is0WWOwsa_zLiAiAn7QMPgMtT2V3Xr1oTxLD2PhrJojn8G7_T2pWfNcDKRsa7OZpW6YhaAJPAEnQ==
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine CAS number
An In-depth Technical Guide to [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: A Novel Spirocyclic Gabapentinoid Candidate Abstract The therapeutic landscape for neuropathic pain continues to demand novel molecular ent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: A Novel Spirocyclic Gabapentinoid Candidate
Abstract
The therapeutic landscape for neuropathic pain continues to demand novel molecular entities with improved efficacy and side-effect profiles. Gabapentinoids, such as gabapentin and pregabalin, are first-line treatments that act by binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] However, their therapeutic window can be limited by dose-dependent side effects and variable pharmacokinetics.[3] This guide introduces [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, a novel, conformationally-restricted γ-aminobutyric acid (GABA) analog. By incorporating a spiro[2.5]octane scaffold, this compound aims to enforce a specific three-dimensional geometry that may enhance binding affinity and selectivity for the α2δ-1 target. This document provides the scientific rationale, a proposed synthetic pathway, and a framework for the pharmacological evaluation of this promising new chemical entity. As of the date of this publication, a specific CAS number for this molecule has not been assigned, reflecting its novelty.
Introduction: The Rationale for Spirocyclic Scaffolds in Gabapentinoid Design
Gabapentin, chemically 2-[1-(aminomethyl)cyclohexyl]acetic acid, established the principle that 3,3-disubstituted GABA analogs can possess potent analgesic and anticonvulsant properties without directly acting on GABA receptors.[3] Their mechanism involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, which inhibits neurotransmitter release.[1][2] The introduction of spirocyclic systems into drug candidates is a well-established strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability by reducing conformational flexibility.[4][5]
The central hypothesis for designing [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is that the rigid spiro[2.5]octane core, which fuses a cyclopropane and a cyclohexane ring, will lock the critical aminomethyl and isopropyl groups into a specific spatial orientation. This pre-organized conformation is postulated to mimic the bioactive conformation of gabapentin or pregabalin, potentially leading to a lower entropic penalty upon binding to the α2δ-1 subunit and thus, higher affinity. The isopropyl group on the cyclohexane ring further explores the lipophilic pockets of the binding site, drawing inspiration from the isobutyl group of pregabalin.
Several conformationally restricted gabapentin analogs have demonstrated the viability of this approach, with spirocyclic systems showing promise in maintaining or improving binding affinity.[6] Therefore, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a logical next step in the rational design of next-generation gabapentinoids.
Proposed Synthetic Pathway
The synthesis of this novel compound can be achieved through a multi-step sequence starting from commercially available materials. The pathway is designed for robustness and scalability, leveraging known transformations in spirocycle chemistry.[7][8][9]
Caption: Proposed synthetic route to the target molecule.
Protocol 1: Synthesis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Step 1: Synthesis of Ethyl 2-(4-isopropylcyclohexylidene)acetate (Intermediate I)
Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming an α,β-unsaturated ester from a ketone with high E-selectivity, providing a key precursor for cyclopropanation.
Procedure:
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylcyclohexanone (1.0 eq) in THF.
Stir at room temperature overnight.
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate I.
Step 2: Synthesis of Ethyl 6-isopropylspiro[2.5]octane-1-carboxylate (Intermediate II - analogous)
Rationale: The Corey-Chaykovsky reaction is chosen for the methylenation of the α,β-unsaturated ester to form the cyclopropane ring. This reaction is effective for creating spirocyclic systems.[10]
Procedure:
Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide (1.5 eq) with sodium hydride (1.5 eq) in anhydrous DMSO at room temperature until hydrogen evolution ceases.
Add a solution of Intermediate I (1.0 eq) in DMSO to the ylide solution.
Heat the reaction to 50 °C and stir for 4-6 hours.
Cool to room temperature, pour into ice water, and extract with diethyl ether (3x).
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
Purify by flash chromatography to yield the spiro[2.5]octanone precursor.
(Note: This provides a general route; for the target amine, a different cyclopropanation might be used, or the ketone could be formed later in the synthesis from an appropriate precursor like spiro[2.5]octane-5,7-dione).[7][9]
Step 3 & 4: Conversion to [6-(Propan-2-yl)spiro[2.5]octan-1-yl]carbonitrile (Intermediate IV)
Rationale: A more direct route from a ketone (Intermediate II) would involve converting the ketone to a primary amine via reductive amination or through a nitrile intermediate. A stereoselective reduction of the ketone to an alcohol, followed by conversion to a nitrile via a Mitsunobu reaction, provides good stereochemical control.
Procedure (Hypothetical from a ketone precursor):
Reduce the spiro[2.5]octanone (Intermediate II) to the corresponding alcohol (Intermediate III) using a bulky reducing agent like L-Selectride® to favor the formation of the sterically less hindered equatorial alcohol.
Dissolve the resulting alcohol (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous THF.
Cool to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Concentrate the reaction mixture and purify directly by flash chromatography to isolate the nitrile (Intermediate IV).
Step 5: Reduction to [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (Target Molecule)
Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of cleanly converting the nitrile to the primary amine.
Procedure:
Add a solution of the nitrile (Intermediate IV, 1.0 eq) in anhydrous diethyl ether to a stirred suspension of LiAlH4 (2.0 eq) in diethyl ether at 0 °C.
After the addition is complete, heat the mixture to reflux for 4 hours.
Cool to 0 °C and quench the reaction cautiously by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash thoroughly with ether.
Dry the combined filtrate over MgSO4, concentrate, and purify by distillation or by forming a hydrochloride salt to yield the target molecule.
Physicochemical and Pharmacological Characterization
Predicted Physicochemical Properties
Quantitative structure-activity relationship (QSAR) models predict the properties of the target molecule relative to gabapentin.
Addition of a cyclopropane ring and modification of the core.
LogP (Predicted)
-1.1
~2.5 - 3.0
Increased hydrocarbon content and removal of the carboxylic acid group significantly increases lipophilicity.
Topological Polar Surface Area (TPSA)
63.3 Ų
26.0 Ų
The primary amine is the sole polar group, compared to the amino acid moiety of gabapentin.
pKa (Predicted)
~4.5 (acid), ~10.5 (amine)
~10.5 (amine)
The molecule is a primary amine without the acidic carboxylate group.
Proposed Pharmacological Evaluation
The primary hypothesis is that the target molecule will bind to the α2δ-1 subunit of voltage-gated calcium channels. A tiered approach to pharmacological testing is proposed.
NMR analysis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine Abstract The structural elucidation of complex alicyclic molecules is a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Abstract
The structural elucidation of complex alicyclic molecules is a cornerstone of modern drug discovery and chemical research. [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, a molecule featuring a spirocyclic core, multiple stereocenters, and significant conformational flexibility, presents a formidable analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques capable of providing a complete constitutional and configurational assignment. This guide provides an in-depth, experience-driven walkthrough of the NMR analysis of this target molecule, intended for researchers and drug development professionals. We will move beyond a simple recitation of techniques to explain the strategic rationale behind the experimental workflow, from sample preparation to the nuanced interpretation of one- and two-dimensional NMR data for unambiguous structure verification and stereochemical assignment.
Introduction: The Structural Challenge
The molecule [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine possesses several key structural features that necessitate a sophisticated, multi-faceted NMR approach:
Spirocyclic System: A cyclopropane ring and a cyclohexane ring are joined at a single quaternary carbon. This spiro-center introduces significant ring strain and conformational rigidity, which profoundly influences the chemical environment of nearby nuclei.
Multiple Chiral Centers: The carbons at positions 1 and 6 of the cyclohexane ring, along with the spiro-carbon, are potential stereocenters. This gives rise to the possibility of multiple diastereomers, each with a unique three-dimensional arrangement. Distinguishing between these isomers is critical, as stereochemistry often dictates biological activity.[1][2]
Aliphatic Complexity: The molecule is rich in sp³-hybridized carbons and protons. This leads to severe signal overlap in the 1-2 ppm region of the proton (¹H) NMR spectrum, making a 1D-only analysis insufficient for complete assignment.[3][4]
An integrated approach using 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) is therefore not just advantageous, but essential for a complete and confident structural elucidation.[5][6]
The Strategic NMR Workflow
A successful analysis follows a logical progression, where each experiment builds upon the last to systematically unravel the molecular structure. The causality behind this sequence is crucial: we begin with broad surveys (1D NMR) to get an overview of the proton and carbon environments, then use 2D correlation experiments to establish connectivity, and finally, employ through-space experiments to define the stereochemistry.
Figure 1: Strategic workflow for NMR analysis.
Experimental Protocols: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation. Errors at this stage will propagate through all subsequent experiments, compromising the final analysis.
Protocol: Sample Preparation
Mass Determination: Accurately weigh 5-10 mg of the purified analyte for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be necessary for a high-quality standalone ¹³C NMR spectrum, although this is often unnecessary if sensitive 2D experiments like HSQC and HMBC are planned.[7][8]
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
Expert Insight: The choice of solvent is not merely for dissolution. Aromatic solvents like benzene-d₆ can induce significant shifts (anisotropic effect) that may help resolve overlapping signals present in CDCl₃.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[9] This corresponds to a filling height of about 4-5 cm in a standard 5 mm NMR tube.[10][11]
Homogenization & Filtration: Ensure the sample is fully dissolved. Any particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity.[10] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][11]
Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS) for organic solvents, to calibrate the chemical shift axis to 0.00 ppm.[7]
Final Steps: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[11]
Spectral Interpretation: From Data to Structure
1D NMR: The Initial Blueprint
¹H NMR Spectroscopy: This is the starting point for most structural analyses.[12] It provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.
Expected Regions:
~2.5-3.0 ppm: The -CH ₂NH₂ protons, deshielded by the adjacent nitrogen.
~1.0-2.0 ppm: A complex, crowded region containing the cyclohexane and isopropyl CH protons.
~0.8-1.0 ppm: The methyl protons (-CH ₃) of the isopropyl group, likely appearing as a doublet.
~0.2-0.8 ppm: The highly shielded cyclopropane protons, a characteristic feature of this ring system.
¹³C NMR and DEPT: The ¹³C spectrum reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons.
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
Expert Insight: The spiro-carbon is a quaternary carbon and will be visible in the broadband ¹³C spectrum but absent from all DEPT spectra. Its chemical shift, typically in the 20-40 ppm range for spiroalkanes, is a key diagnostic marker.
Carbon Type
Expected ¹³C Shift (ppm)
DEPT-135 Phase
Rationale
-C H₂NH₂
40 - 50
Negative
Aliphatic carbon attached to an electronegative nitrogen atom.[13]
Highly shielded carbons due to ring strain and geometry.
Table 1: Predicted ¹³C NMR chemical shift ranges and DEPT-135 responses for the core structural motifs.
2D NMR: Building the Molecular Framework
When 1D spectra are too complex due to signal overlap, 2D NMR spreads the information across a second dimension, revealing correlations between nuclei.[3]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (Chemical Formula: C₁₂H₂₃N) represents a highly specialized azaspirocyclic scaffold. Spirocyclic amines, particularly azaspiro[2.y]alkanes, have emerged as highly valuable scaffolds in modern pharmaceutical drug discovery[1]. By replacing flat, sp²-hybridized aromatic rings with sp³-rich spirocycles, drug developers can significantly improve aqueous solubility, metabolic stability, and target specificity. The rigid 3D conformational structure of the spirocycle reduces the loss of entropy upon ligand–protein binding, making it a highly desirable vector for fragment-based drug design[2].
This whitepaper provides a comprehensive, self-validating technical guide for the chromatographic separation and mass spectrometric (LC-HRMS/MS) characterization of this specific spirocyclic primary amine.
The Analytical Challenge: Chromatography of Spirocyclic Amines
Before mass spectrometric analysis can occur, the analyte must be efficiently introduced into the ion source. The methanamine group in [6-(Propan-2-yl)spiro[3]octan-1-yl]methanamine is a highly basic primary amine.
Overcoming Exponential Peak Tailing
When analyzed using standard low-pH reversed-phase liquid chromatography (e.g., 0.1% Formic Acid), basic primary amines exist predominantly in their protonated, cationic form (BH⁺). These cations undergo severe secondary interactions with residual, unendcapped silanols on standard Type B silica columns, resulting in exponential peak tailing[4].
The Causal Solution: To mitigate this, the methodology below employs a high-pH mobile phase (pH 9.5–10.0) using ammonium bicarbonate. Raising the pH above the pKa of the primary amine neutralizes the molecule, suppressing ion-exchange interactions with the silica backbone and shifting the retention mechanism entirely to hydrophobic partitioning. This ensures sharp, Gaussian peak shapes, which directly translates to higher signal-to-noise (S/N) ratios in the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) Dynamics
The baseline physical and thermochemical properties of the spiro[3]octane core dictate its behavior in the gas phase[5]. Under Electrospray Ionization in positive mode (ESI+), the methanamine nitrogen readily accepts a proton to form the intact precursor ion [M+H]⁺ at an exact theoretical m/z of 182.1903 .
Collision-Induced Dissociation (CID) Pathways
Upon isolation and fragmentation of the precursor ion via CID, the molecule undergoes highly predictable, thermodynamically driven cleavage events:
Pathway A (Ammonia Loss): The most energetically favorable initial event is the neutral loss of ammonia (NH₃, -17.0265 Da) from the methanamine group, yielding a highly stable carbocation at m/z 165.1638 .
Pathway B (Alpha-Cleavage): Alternatively, the entire methanamine moiety can be lost via alpha-cleavage (-31.0422 Da), yielding a fragment at m/z 151.1481 .
Pathway C (Alkyl Loss & Ring Opening): The [M+H - NH₃]⁺ ion subsequently loses the isopropyl group (propan-2-yl) as neutral propene (C₃H₆, -42.0470 Da), generating a fragment at m/z 123.1168 . The inherent ~27.5 kcal/mol ring strain of the cyclopropane moiety within the spiro[3]octane core then drives further ring-opening and cleavage, leading to lower-mass hydrocarbon fragments (e.g., m/z 81.0698 ).
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify column inertness and mass accuracy prior to sample acquisition.
Phase 1: System Suitability and Validation
Blank Injection (Carryover Assessment):
Action: Inject 2 µL of 50:50 Water:Acetonitrile.
Validation: The extracted ion chromatogram (EIC) for m/z 182.1903 must show a signal < 0.1% of the expected sample intensity.
Causality: Primary amines frequently adsorb to PEEK tubing and stainless-steel surfaces. A clean blank ensures no ghost peaks or carryover from prior analyses.
SST Injection (Calibration Verification):
Action: Inject a known primary amine standard (e.g., Amphetamine, 10 ng/mL).
Validation: Mass accuracy must be < 2.0 ppm. Retention time relative standard deviation (RSD) must be < 1.0% across three injections.
Phase 2: Sample Preparation
Stock Solution: Dissolve 1.0 mg of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine in 1.0 mL of LC-MS grade Methanol.
Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 10 mM Ammonium Bicarbonate (pH 9.5).
Causality: Matching the diluent pH to the mobile phase prevents localized pH drops at the column head during injection, which would otherwise cause peak splitting.
Phase 3: LC-HRMS Acquisition Parameters
Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm. (Causality: BEH particles resist dissolution at pH 10, unlike standard silica).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with Ammonium Hydroxide).
Mobile Phase B: 100% Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.
Ion Source (ESI+):
Capillary Voltage: 3.0 kV
Desolvation Temperature: 450 °C
MS/MS Collision Energy (CE): Ramp from 15 eV to 35 eV.
Causality: A CE ramp ensures simultaneous capture of both the low-energy ammonia loss (15 eV) and the higher-energy spiro-ring cleavage events (35 eV) in a single acquisition cycle.
References
NIST Chemistry WebBook
Title: Spiro[3]octane
Source: National Institute of Standards and Technology (NIST) Standard Reference Database 69
URL:[Link]
ACS Publications
Title: Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones
Source: The Journal of Organic Chemistry
URL:[Link]
Chromatography Online
Title: But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing
Source: LCGC Europe
URL:[Link]
ACS Publications
Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes
Source: Journal of the American Chemical Society
URL:[Link]
Escaping Flatland: A Technical Guide to the Discovery and Synthesis of Novel Spiro Compounds in Drug Development
Executive Summary: The Thermodynamic Imperative of 3D Scaffolds In modern drug discovery, the over-reliance on planar, heteroaromatic scaffolds has historically led to high attrition rates in clinical trials due to poor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermodynamic Imperative of 3D Scaffolds
In modern drug discovery, the over-reliance on planar, heteroaromatic scaffolds has historically led to high attrition rates in clinical trials due to poor solubility and promiscuous off-target binding. As a Senior Application Scientist, I advocate for a structural paradigm shift: the "escape from flatland" via the integration of spirocyclic compounds[1].
Spirocycles are defined by two molecular rings fused through a single quaternary carbon atom, inherently forcing the molecule into a rigid, three-dimensional spatial configuration[2]. This architecture significantly increases the fraction of sp3-hybridized carbons (
), a metric heavily correlated with clinical success[3]. By projecting functional groups across multiple vectors, spiro compounds maximize target-ligand complementarity, improve aqueous solubility, and eliminate the flat hydrophobic surfaces prone to off-target stacking interactions[2].
Mechanistic Rationale: The p53-MDM2 Axis
To understand the practical utility of spirocycles, we must examine one of the most challenging targets in oncology: the disruption of protein-protein interactions (PPIs). The p53 tumor suppressor protein is negatively regulated by MDM2, which binds to p53 and targets it for proteasomal degradation[4].
Because the PPI interface is a large, hydrophobic cleft rather than a traditional enzymatic pocket, flat molecules fail to achieve the necessary binding entropy. Spirooxindoles, however, possess a rigid spiro-fused core that perfectly mimics the
-helical binding epitope of p53[4]. The quaternary spiro atom acts as a precise vector hub, directing bulky halogenated substituents deep into the hydrophobic sub-pockets of MDM2, thereby competitively inhibiting the interaction and restoring p53-mediated apoptosis[5].
Mechanism of action for spirooxindole-mediated disruption of the p53-MDM2 signaling pathway.
The primary bottleneck in spirocyclic drug development is synthetic accessibility. Constructing a highly congested quaternary spiro center requires overcoming significant steric hindrance. The most robust, atom-economical protocol for generating spirooxindoles is the 1,3-dipolar cycloaddition of azomethine ylides[6].
This multicomponent reaction allows for the simultaneous creation of multiple stereocenters with exceptional diastereoselectivity. By generating an active 1,3-dipole intermediate in situ and trapping it with an electron-deficient alkyne or alkene, we can rapidly assemble complex spiro[indoline-3,2'-pyrrolidine] libraries suitable for high-throughput screening[6].
Step-by-step experimental workflow for the synthesis and validation of spirocyclic compounds.
Standard Operating Procedure: Synthesis and Validation of Spirooxindoles
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every phase includes a built-in quality control check to confirm causality and prevent the propagation of errors during library synthesis.
Objective: To synthesize a highly functionalized spirooxindole library via Lewis acid-catalyzed 1,3-dipolar cycloaddition.
Step 1: In Situ Azomethine Ylide Formation
Action: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of substituted isatin and 1.0 mmol of benzylamine in 20.0 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the sensitive imine intermediate. Argon prevents the oxidative degradation of the amine precursors.
Step 2: Lewis Acid Catalysis & Cycloaddition
Action: Add 0.5 mmol of boron trifluoride etherate (
) dropwise at room temperature. Stir for 10 minutes, then add 1.2 mmol of the dipolarophile (e.g., dimethyl acetylenedicarboxylate). Reflux the mixture for 12 hours[6].
Causality:
acts as a Lewis acid to coordinate with the isatin carbonyl oxygen. This lowers the LUMO energy of the dipole, increasing electrophilicity and driving the reaction toward the thermodynamically favored spiro-diastereomer[6].
Step 3: Self-Validating Reaction Monitoring
Action: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.
Causality: The complete disappearance of the distinct orange/red isatin spot acts as an internal visual validation that the isatin has fully converted to the azomethine ylide and subsequently undergone cycloaddition.
Step 4: Quenching and Chromatographic Purification
Action: Quench the reaction with saturated aqueous
(15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous , filter, and concentrate. Purify via flash column chromatography.
Causality: Immediate alkaline quenching neutralizes the Lewis acid, preventing the acid-catalyzed epimerization of the newly formed, highly sensitive stereocenters[5].
Step 5: Structural Validation (Quality Control)
Action: Confirm the molecular architecture using
NMR and single-crystal X-ray diffraction.
Causality: The
NMR spectrum must exhibit a distinct resonance peak between 65-75 ppm, which is the definitive spectroscopic signature of the quaternary spiro carbon. X-ray crystallography is mandatory to confirm the 3D spatial projection and absolute stereochemistry required for docking into the MDM2 pocket.
Quantitative Data: Pharmacological Profiling of Spiro Scaffolds
The translation of spiro compounds from bench to bedside is validated by their superior pharmacological metrics. The table below summarizes the target profiles,
complexity, and clinical status of prominent spirocyclic drugs and candidates.
The integration of spirocyclic compounds represents a critical evolution in rational drug design. By leveraging the inherent 3D geometry of spiro scaffolds, medicinal chemists can achieve unprecedented target selectivity and pharmacokinetic stability. Through rigorous, stereocontrolled synthetic protocols like 1,3-dipolar cycloadditions, the historical barriers to spirocycle synthesis have been dismantled, paving the way for next-generation therapeutics that successfully escape flatland.
References
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed / NIH -
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - NIH -
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm -
1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] - CCS Publishing -
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI -
Unveiling the Potential of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: A Guide for Novel Drug Discovery
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of the novel chemical entity, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of the novel chemical entity, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine. As a compound with a unique spirocyclic scaffold, it presents a compelling starting point for the exploration of new therapeutic agents. This guide outlines its chemical properties, proposes potential biological applications based on structural analogs, and provides detailed, step-by-step protocols for its initial characterization and screening. The protocols herein are designed to be self-validating and are grounded in established principles of medicinal chemistry and pharmacology, ensuring a rigorous and reproducible scientific approach.
Introduction: The Spirocyclic Advantage in Drug Design
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise and high-affinity interactions with biological targets. The spiro[2.5]octane core, in particular, introduces a desirable level of lipophilicity and metabolic stability, making it an attractive scaffold for CNS-penetrant and other challenging drug targets. The subject of this guide, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, combines this unique spirocyclic core with a primary amine, a key functional group for establishing interactions with a multitude of biological receptors and enzymes. While this specific molecule is not extensively documented in public literature, its structural motifs suggest potential activities that warrant thorough investigation.
A thorough understanding of the physicochemical properties of a compound is paramount for designing meaningful biological assays and interpreting the results. Below is a summary of the predicted and known properties of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine.
Property
Value
Source
IUPAC Name
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
-
CAS Number
1023477-62-9
PubChem
Molecular Formula
C12H23N
PubChem
Molecular Weight
181.32 g/mol
PubChem
Predicted LogP
3.1
ChemAxon
Predicted pKa
10.5 (amine)
ChemAxon
Appearance
Colorless to pale yellow oil (predicted)
-
Solubility
Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)
-
Safety and Handling: As a novel chemical entity, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine should be handled with appropriate caution. Assume the compound is hazardous until proven otherwise. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. A material safety data sheet (MSDS) should be consulted if available from the supplier.
Proposed Biological Applications and Screening Strategies
The structural features of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, namely the lipophilic spirocyclic core and the basic amine, are reminiscent of ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly those within the central nervous system (CNS). The isopropyl group may further enhance binding to specific hydrophobic pockets within a target protein.
A broad-based primary screening approach is recommended to identify the potential biological targets of this novel compound. This initial screen should encompass a diverse panel of assays to maximize the chances of identifying a "hit."
Experimental Workflow for Primary Screening
Caption: Primary screening workflow for target identification.
Protocol 1: Broad-Panel GPCR Binding Assay
Compound Preparation: Prepare a 10 mM stock solution of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine in 100% DMSO. From this stock, create a dilution series in an appropriate assay buffer to final concentrations ranging from 1 nM to 100 µM.
Assay Plate Preparation: Utilize a commercially available GPCR binding assay panel (e.g., from Eurofins, DiscoveRx). These panels typically employ cell membranes expressing the target GPCR and a radiolabeled or fluorescently labeled ligand.
Incubation: Add the diluted compound to the assay plates containing the membrane preparation and the labeled ligand. Incubate at room temperature for a duration specified by the assay manufacturer (typically 60-120 minutes) to allow for competitive binding.
Washing: Terminate the binding reaction by rapid filtration through a filter plate, followed by several washes with ice-cold assay buffer to remove unbound ligand.
Detection: Quantify the amount of bound labeled ligand using a suitable plate reader (e.g., scintillation counter for radioligands, fluorescence plate reader for fluorescent ligands).
Data Analysis: Calculate the percent inhibition of labeled ligand binding at each concentration of the test compound. A significant inhibition (typically >50%) at a specific concentration indicates a potential "hit" for that GPCR.
Secondary Screening and Hit Validation
Once a primary hit is identified, a series of secondary assays should be performed to confirm the activity and elucidate the mechanism of action.
Logical Flow for Hit Validation
Caption: Workflow for secondary screening and hit validation.
Protocol 2: Dose-Response and Functional Characterization (Example: Agonist activity at a Gi-coupled GPCR)
Dose-Response Curve:
Based on the primary screening data, prepare a more detailed 10-point dilution series of the compound, typically in half-log increments, bracketing the estimated IC50/EC50.
Repeat the binding assay as described in Protocol 1 to generate a full dose-response curve.
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 (for antagonists) or Ki (for competitors).
Functional Assay (cAMP Measurement):
Cell Culture: Culture a cell line stably expressing the target Gi-coupled GPCR (e.g., HEK293 or CHO cells).
Assay Principle: Gi-coupled GPCRs, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Procedure:
Seed the cells in a 96-well plate and grow to confluency.
Treat the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
Co-treat cells with a known agonist for the receptor to confirm the inhibitory effect of the test compound if it is an antagonist.
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Advanced Characterization: In Vitro ADME and Early Toxicology
For promising validated hits, an early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is crucial for guiding further drug development efforts.
Assay
Purpose
PAMPA
Assess passive membrane permeability.
Caco-2 Permeability
Evaluate active transport and efflux.
Microsomal Stability
Determine metabolic stability in the liver.
CYP450 Inhibition
Identify potential for drug-drug interactions.
hERG Inhibition
Screen for potential cardiotoxicity.
Cytotoxicity
Assess general toxicity in a relevant cell line.
Conclusion
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a novel chemical entity with the potential to serve as a valuable starting point for the discovery of new therapeutic agents. Its unique spirocyclic scaffold offers desirable properties for modern drug design. The systematic screening and characterization protocols outlined in this guide provide a robust framework for elucidating the biological activity of this compound and assessing its potential for further development. By adhering to these rigorous, self-validating experimental workflows, researchers can confidently explore the therapeutic promise of this intriguing molecule.
References
PubChem Compound Summary for CID 44237885. National Center for Biotechnology Information. [Link]
assay development for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine activity
Application Note: Strategic Assay Development for Novel Spirocyclic Amines Executive Summary This guide details the assay development strategy for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , hereafter referred to...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Assay Development for Novel Spirocyclic Amines
Executive Summary
This guide details the assay development strategy for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , hereafter referred to as SIA-1 .[1]
SIA-1 represents a distinct class of "cationic amphiphiles"—molecules possessing a highly lipophilic, conformationally restricted spirocyclic core coupled with a basic primary amine.[1] Based on pharmacophore analysis, this structural motif frequently exhibits high affinity for Sigma-1 Receptors (σ1R) , NMDA receptors , and Monoamine Transporters .[1]
This document outlines a validated workflow to move SIA-1 from chemical synthesis to functional profiling, focusing on Sigma-1 Receptor interrogation as the primary model for bioactivity, given the scaffold's high probability of targeting this chaperone protein.[1]
Part 1: Chemical Biology & Target Prediction
Structural Analysis & Pharmacophore Mapping
The SIA-1 molecule consists of a spiro[2.5]octane scaffold substituted with an isopropyl group and a methanamine tail.[1]
Lipophilic Core: The spiro-system provides a rigid, bulky hydrophobic center, essential for penetrating deep hydrophobic pockets in GPCRs and ion channels.[1]
Cationic Head: The methanamine (pKa ~9.5–10.5) ensures the molecule is protonated at physiological pH, mimicking the "positive charge" required for electrostatic anchoring (e.g., Asp126 in σ1R).
The "Sticky" Challenge: Non-Specific Binding
Critical Warning: Lipophilic amines like SIA-1 are prone to Non-Specific Binding (NSB) to plasticware and membrane lipids.[1]
Mitigation Strategy: All assay buffers must contain 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 to prevent rapid depletion of free compound concentration.[1] Use glass-coated or low-binding polypropylene plates for serial dilutions.[1]
Part 2: Assay Development Workflow
The following diagram illustrates the logical progression for profiling SIA-1, ensuring that physical properties do not confound biological data.
) of SIA-1 for the Sigma-1 receptor using a competition radioligand binding assay. The σ1R is chosen as the sentinel target due to the spiro-amine pharmacophore.[1]
Rationale: Lipophilic spiro-compounds have slow association kinetics (
); shorter incubation may underestimate affinity.[1]
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce filter binding) using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]
Detection: Add liquid scintillant and count on a Beta Counter.
Data Analysis:
Calculate
using the Cheng-Prusoff equation:
Where is radioligand concentration and is the affinity of Pentazocine.
Part 4: Functional Validation (Mechanism of Action)
Binding proves affinity, not function.[1] Sigma-1 receptors modulate Calcium (
) flow between the Endoplasmic Reticulum (ER) and Mitochondria. An agonist will enhance bradykinin-induced mobilization.[1]
Protocol 2: Cytosolic Calcium Mobilization Assay
Biological Logic:
SIA-1, if an agonist, will translocate σ1R from the ER interior to the Mitochondria-Associated Membrane (MAM), chaperoning IP3 Receptors and enhancing
If < 0.5, check pipetting precision or increase wash steps.
Specific Binding
> 70% of Total
If low, increase BSA concentration or reduce membrane protein.[1]
Hill Slope
0.8 – 1.2
If < 0.8, suspect negative cooperativity or multiple binding sites.[1]
SIA-1 Solubility
Turbidity-free at 100 µM
If turbid, utilize a liposomal formulation or cyclodextrin carrier.[1]
References
Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.[1] Link
Schmidt, H. R., et al. (2016).[1] Crystal structure of the human σ1 receptor. Nature, 532, 527–530.[1] Link
Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link
Wuts, P. G. M. (2020).[1] Greene's Protective Groups in Organic Synthesis (Specific reference to amine handling). Wiley-Interscience.[1] Link
Application Note: In Vitro Profiling of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Introduction & Compound Rationale [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a distinct class of rigidified, lipophilic amines. Structurally, it fuses the conformational restriction of the spiro[2.5]octa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Rationale
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a distinct class of rigidified, lipophilic amines. Structurally, it fuses the conformational restriction of the spiro[2.5]octane core with a primary methanamine "warhead" and a lipophilic 6-isopropyl anchor.
This architecture mimics the pharmacological profile of adamantane-based drugs (e.g., Amantadine, Rimantadine) and terpene-derived CNS agents. In drug discovery, this scaffold is highly valued for:
Metabolic Shielding: The spiro-cyclopropane ring often protects adjacent sites from rapid metabolic attack.
3D-Space Filling: The orthogonal arrangement of the rings allows for unique binding vectors in globular protein pockets (e.g., M2 ion channels or GPCR orthosteric sites).
CNS Penetration: The combination of the aliphatic cage and the amine pKa (typically ~9.5–10.5) facilitates Blood-Brain Barrier (BBB) transit via passive diffusion and potential cation transport.
This guide details the critical in vitro protocols required to validate this compound as a viable preclinical candidate, focusing on Solubility , Metabolic Stability , and CNS Permeability .
Physicochemical Characterization & Handling
The addition of an isopropyl group to the spiro[2.5]octane core significantly increases lipophilicity (Predicted LogP ~3.5–4.2). Improper handling will lead to precipitation in aqueous buffers, resulting in false negatives in enzymatic assays.
Stock Preparation: Dissolve 10 mg of the hydrochloride salt in 100% DMSO to achieve a 20 mM master stock. Sonicate for 10 minutes at 25°C to ensure complete dissolution of the crystal lattice.
Pre-Dilution: Prepare a secondary stock of 1 mM in DMSO.
Spiking: Add 5 µL of the 20 mM stock into 195 µL of PBS (pH 7.4) in a 96-well filter plate (0.45 µm PVDF). Final concentration: 500 µM. Repeat with serial dilutions down to 1 µM.
Incubation: Shake at 500 rpm for 24 hours at 25°C.
Filtration: Vacuum filter the plate to remove precipitates.
Quantification: Analyze the filtrate against a standard curve prepared in 50:50 DMSO:Water.
Acceptance Criteria: Solubility > 50 µM is required for standard biochemical assays.
Critical Insight: Lipophilic amines often adhere to plasticware. Use low-binding polypropylene plates and consider adding 0.01% BSA or Tween-20 if non-specific binding (NSB) is observed during LC-MS analysis.
Metabolic Stability (Microsomal Clearance)
The primary amine and the isopropyl methine proton are "metabolic soft spots." This assay predicts in vivo clearance.
Protocol B: Microsomal Stability Assay
Objective: Quantify the Intrinsic Clearance (
) and identify major metabolites (e.g., N-oxidation, deamination, or hydroxylation).
Test Compound: 1 µM (Low concentration to ensure first-order kinetics).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Initiation: Pre-incubate microsomes and compound for 5 min at 37°C. Start reaction by adding 1 mM NADPH .
Sampling: Remove aliquots (30 µL) at
min.
Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
Plot
vs. time. The slope is the elimination rate constant.
Interpretation:
High Stability:
min. Ideal for CNS dosing.
Risk: Rapid loss suggests the methanamine is being cleaved by MAO (Monoamine Oxidase). Mitigation: Co-incubate with Pargyline (MAO inhibitor) to confirm mechanism.
CNS Permeability (PAMPA-BBB)
To function as a CNS agent, the compound must cross the BBB. The PAMPA-BBB assay is a high-throughput, non-cell-based surrogate.
Protocol C: PAMPA-BBB Assay
Objective: Measure the effective permeability (
) across an artificial lipid membrane mimicking the BBB.
Materials:
Donor Plate: 96-well filter plate (0.45 µm PVDF) coated with Porcine Brain Lipid (PBL) (20 mg/mL in Dodecane).
Acceptor Plate: 96-well PTFE plate filled with PBS (pH 7.4).
Methodology:
Membrane Coating: Carefully apply 4 µL of PBL solution to the membrane of the donor plate. Allow 5 min for solvent evaporation.
Donor Loading: Add 200 µL of Test Compound (10 µM in PBS) to the donor wells.
Acceptor Loading: Add 300 µL of PBS to the acceptor wells.
Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich."
Incubation: Incubate for 18 hours at 25°C in a humidity chamber (to prevent evaporation).
Quantification: Separate plates and analyze both Donor and Acceptor compartments via LC-MS/MS.
The following diagram illustrates the decision logic for advancing this spirocyclic lead.
Caption: Logical flow for physicochemical and ADME validation of the spirocyclic amine lead.
References
ChemicalBridge. (n.d.). Spiro[2.5]octan-1-ylmethanamine Product Page. Retrieved October 24, 2025, from [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/Solubility protocols).
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Context for spirocyclic scaffolds in drug design).
PubChem. (2025).[2] Spiro[2.5]octane Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]
in vivo studies with [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Application Note: Preclinical In Vivo Evaluation of the Spirocyclic Amine Scaffold [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine Executive Summary & Compound Rationale The compound [6-(Propan-2-yl)spiro[2.5]octan-1-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical In Vivo Evaluation of the Spirocyclic Amine Scaffold [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Executive Summary & Compound Rationale
The compound [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a distinct class of lipophilic, spirocyclic primary amines.[1] Structurally, it features a spiro[2.5]octane core—a rigid, bicyclic scaffold that serves as a bioisostere for the adamantane cage found in approved therapeutics such as Amantadine (antiviral/antiparkinsonian) and Memantine (NMDA antagonist).[1]
Key Physicochemical Characteristics:
Lipophilicity (CLogP): ~3.7 (High).[1] Predicted to cross the Blood-Brain Barrier (BBB) efficiently.[1]
Basicity: Primary amine (pK
10.5).[1] Exists as a cation at physiological pH, favoring lysosomal trapping and ion channel interaction.[1]
Metabolic Liability: The isopropyl group at position 6 is a potential site for CYP450-mediated hydroxylation.[1]
Application Scope:
This guide outlines the mandatory in vivo workflows to validate this compound as a CNS-penetrant lead. The protocols focus on Formulation , Pharmacokinetics (PK) , and Functional Observational Battery (FOB) to establish a safety window before disease-specific efficacy testing (e.g., viral challenge or neuroprotection models).[1]
Formulation Strategy for In Vivo Administration
Due to the high lipophilicity of the free base, proper formulation is critical to ensure bioavailability and prevent precipitation at the injection site.[1]
Protocol A: Preparation of Dosing Solution
Objective: Create a stable, homogeneous solution for Intraperitoneal (IP) or Oral (PO) administration at 10 mg/kg.
Sterile Saline (0.9% NaCl) or Citrate Buffer (pH 4.0)[1]
Procedure:
Salt Conversion (Recommended): If supplied as a free base oil, convert to the Hydrochloride (HCl) salt by dissolving in diethyl ether and bubbling dry HCl gas.[1] The solid salt is more stable and water-soluble.[1]
Alternative (if precipitation occurs): 0.1 M Citrate Buffer (pH 4.0).[1] The acidic pH protonates the amine, significantly enhancing aqueous solubility.[1]
EDTA tubes.[1] Centrifuge (2000g, 10 min, 4°C) to harvest plasma.
Brain: Immediately perfuse transcardially with cold saline to remove residual blood.[1] Harvest whole brain, weigh, and snap-freeze in liquid nitrogen.
Bioanalysis (LC-MS/MS):
Extraction: Protein precipitation using Acetonitrile (containing Internal Standard, e.g., Propranolol).[1]
Homogenization: Homogenize brain tissue in 3 volumes of water (w/v).
Quantification: Monitor the parent ion
and specific fragments (e.g., loss of NH or isopropyl group).[1]
Data Output Table (Template):
Parameter
Plasma
Brain
Ratio (Brain/Plasma)
(ng/mL or ng/g)
[Data]
[Data]
> 1.0 (Target)
(h)
[Data]
[Data]
-
(h*ng/mL)
[Data]
[Data]
-
(h)
[Data]
[Data]
-
Interpretation: A Brain/Plasma ratio > 1.0 indicates active transport or high lipophilic accumulation, validating the scaffold for CNS indications.[1]
Protocol C: Functional Observational Battery (FOB) / Irwin Test
Rationale: Spirocyclic amines can modulate ion channels (NMDA, M2) or Sigma receptors.[1] Off-target effects often manifest as seizures, tremors, or sedation.[1] This protocol defines the Maximum Tolerated Dose (MTD) .
Scoring Matrix (0-3 Scale):
Observe animals at 15, 30, 60, and 120 minutes post-dose.
Domain
Signs to Monitor
Clinical Significance
Autonomic
Salivation, Lacrimation, Piloerection, Defecation
Cholinergic/Adrenergic storm
Neuromuscular
Tremors, Convulsions, Ataxia, Grip Strength
NMDA antagonism or GABA modulation
Sensorimotor
Response to touch, Tail pinch, Startle reflex
CNS depression/Analgesia
Behavioral
Stereotypy (circling), Sedation, Excitability
Dopaminergic/Sigma receptor activity
Stop Criteria:
Immediate termination if Grade 3 Convulsions or Respiratory Distress is observed.[1]
Workflow Visualization
The following diagram illustrates the critical path for evaluating [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, from formulation to efficacy decision points.
Figure 1: Decision tree for the preclinical characterization of spirocyclic amine leads.
References
OECD Guidelines for the Testing of Chemicals. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.[1] Link[1]
Gibaldi, M., & Perrier, D. (1982).[1] Pharmacokinetics (2nd ed.).[1] Marcel Dekker.[1] (Standard reference for AUC and Half-life calculations).
Irwin, S. (1968).[1] Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[1] Psychopharmacologia, 13(3), 222–257.[1] Link
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Reference for BBB penetration and lipophilicity optimization).
Application Note: Scalable Synthesis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine via Continuous Flow Cyclopropanation
Executive Summary This application note details a robust, scalable protocol for the synthesis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , a high-value spirocyclic building block used in the development of ion c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , a high-value spirocyclic building block used in the development of ion channel modulators and GPCR ligands.
Spiro[2.5]octane scaffolds offer unique conformational restriction, often improving the metabolic stability and selectivity of drug candidates. However, the installation of the cyclopropane ring at the 1-position via traditional batch diazo chemistry presents significant safety hazards (explosion, exotherms) upon scale-up.
Key Innovation: This protocol utilizes a Continuous Flow Chemistry approach for the critical cyclopropanation step, mitigating the risks associated with Ethyl Diazoacetate (EDA) handling while improving diastereoselectivity and yield.
Retrosynthetic Analysis
The synthesis is designed to ensure safety and stereochemical control. The target molecule is disconnected at the C-N bond and the spiro-junction.
Note: Efficient removal of TPPO is critical for the flow step to prevent channel clogging.
Step 2: Continuous Flow Cyclopropanation (The "Hero" Step)
Objective: Safe installation of the spiro-cyclopropane ring using Ethyl Diazoacetate (EDA).
Safety Warning: EDA is potentially explosive and shock-sensitive. Do not heat neat EDA.
Reagents: Step 1 Alkene, Ethyl Diazoacetate (EDA) (pure or 85% in DCM), Rh2(OAc)4 (Catalyst).
Equipment: Chip-based Flow Reactor (e.g., Corning or Vapourtec) or Tube-in-Tube reactor.
Flow Setup Logic:
To ensure safety, EDA is diluted immediately and reacted in a small volume. The residence time is controlled to manage the exotherm.
Protocol:
Feed A (Substrate): 4-Isopropyl-1-methylenecyclohexane (1.0 M in DCM) + Rh2(OAc)4 (0.5 mol%).
Feed B (Reagent): Ethyl Diazoacetate (1.2 M in DCM).
Mixing: T-mixer combining Feed A and Feed B at a 1:1 ratio.
Reactor Zone: PFA tubing coil (10 mL volume) submerged in a heating bath at 40 °C.
Residence Time: 10 minutes.
Back Pressure:[2] 5 bar (to prevent N2 outgassing from disrupting flow).
Quench: Output flows directly into a collection vessel containing dilute acetic acid/DCM.
Why Flow?
Safety: The active inventory of hazardous diazo intermediate is < 5 mL at any time.
Selectivity: Precise temperature control favors the cyclopropanation over carbene dimerization (diethyl fumarate formation).
Figure 2: Continuous flow setup for Rhodium-catalyzed cyclopropanation.
Step 3: Amidation and Reduction
Objective: Convert the ester to the primary amine. Direct reduction of the ester to amine is difficult; the amide intermediate is more robust.
The 6-isopropyl group creates a chiral environment. The cyclopropanation will yield two major diastereomers (cis and trans relative to the isopropyl group).
Observation: In the flow protocol, the trans-isomer (sterically favored) typically predominates (approx 3:1 ratio).
Separation: If a single isomer is required, separation is best performed at the Amide stage (Step 3A) via recrystallization or Prep-HPLC, as the amides are highly crystalline compared to the oily esters or amines.
Self-Validating Checks
Step 1: Disappearance of ketone carbonyl stretch (1715 cm⁻¹) in IR.
Step 2: Loss of yellow color (EDA) in the reactor output. If output is yellow, residence time is too short.
Step 3: Shift of Carbonyl signal to Amine (-CH2-) in 13C NMR (approx 175 ppm -> 45 ppm).
References
Simmons-Smith & Diazo Chemistry
Lebel, H., et al. "Recent advances in catalytic cyclopropanation reactions." Chemical Reviews 103.4 (2003): 977-1050.
Flow Chemistry Safety (EDA)
Müller, S. T., et al.[4] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett 25 (2014): 871-875.[4]
Delville, M., et al.[5] "Ethyl diazoacetate synthesis in flow." Beilstein Journal of Organic Chemistry 9 (2013): 1813-1818.[2][5]
Amide Reduction Protocols
Das, S., et al.[6] "Zinc-catalyzed reduction of amides."[7] Journal of the American Chemical Society 132.6 (2010): 1770-1771.
Disclaimer: This protocol involves hazardous materials (Diazo compounds, Borane).[4] All procedures must be conducted in a fume hood with appropriate PPE and blast shielding where necessary.
Application Note: Formulation and Assay Integration of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Physicochemical Rationale & Formulation Challenges[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is a highly lipophilic, sp³-rich primary amine. In modern drug development, spirocyclic amines are frequently deployed as...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Rationale & Formulation Challenges[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is a highly lipophilic, sp³-rich primary amine. In modern drug development, spirocyclic amines are frequently deployed as bioisosteres to navigate three-dimensional chemical space, improve metabolic stability, and reduce the off-target liabilities typically associated with flat aromatic rings[1].
However, formulating this specific scaffold for in vitro biological assays presents significant physicochemical hurdles. The causality behind these challenges stems from the molecule's structural dichotomy:
High Lipophilicity (High LogP): Driven by the bulky spiro[1]octane core and the isopropyl side chain, the free base exhibits extremely poor aqueous solubility and a high propensity for non-specific binding to plasticware.
Basic Primary Amine (High pKa): With an estimated pKa between 9.5 and 10.5, the amine is >99% protonated at a physiological pH of 7.4. This basicity, combined with high lipophilicity (LogP > 1), makes the compound highly susceptible to subcellular sequestration, specifically lysosomotropism[2].
Understanding these properties is critical. Direct dilution of this compound into aqueous media without a specialized protocol will result in microscopic precipitation, plastic adsorption, and skewed biological readouts.
Quantitative Data & Formulation Parameters
To establish a baseline for experimental design, the critical physicochemical parameters and formulation limits are summarized below:
Parameter
Estimated Value / Guideline
Causality / Impact on Biological Assays
Molecular Weight
~181.32 g/mol (Free base)
Determines mass-to-volume calculations for molarity.
pKa (Primary Amine)
9.5 – 10.5
Highly protonated at pH 7.4; drives lysosomal trapping.
LogP (Lipophilicity)
> 2.5
Necessitates organic solvents for stock solutions; increases plastic adsorption risk.
Max Final DMSO
≤ 0.5% (v/v)
Prevents solvent-induced cytotoxicity in cell-based assays.
Storage Temp
-20°C to -80°C
Prevents degradation and maintains stock integrity over time.
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution
Because the free base is highly lipophilic, direct dissolution in aqueous buffers is highly inefficient. A concentrated stock must be prepared in an organic solvent.
Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials causes ambient moisture condensation, which degrades stock integrity and accelerates downstream precipitation.
Weighing: Using a microbalance, weigh the appropriate mass into a silanized amber glass vial . Causality: Highly lipophilic amines non-specifically adsorb to standard polystyrene or polypropylene plasticware. Silanized glass neutralizes the surface charge, preventing compound loss.
Dissolution: Add anhydrous, sterile Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
Self-Validation Step: Vortex for 2 minutes. Visually inspect the vial against both a stark white and a stark black background. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring gentle sonication at 37°C.
Storage: Aliquot into 20–50 µL volumes in glass inserts and store at -80°C to minimize freeze-thaw cycles.
Directly diluting a 10 mM DMSO stock into an aqueous assay buffer frequently causes supersaturation, leading the compound to "crash out" (precipitate). This results in artificially low assay concentrations and irreproducible IC50 values.
Thawing: Thaw a single 10 mM DMSO aliquot at room temperature.
Intermediate Dilution: Dilute the 10 mM stock 1:100 in neat DMSO or a 50/50 DMSO/Buffer mixture to create a 100 µM intermediate stock[3]. Causality: Stepping down the concentration in a solvent-rich intermediate prevents the thermodynamic shock that triggers rapid crystallization.
Final Addition: Add the intermediate stock dropwise to the pre-warmed (37°C) aqueous assay buffer under continuous vortexing to achieve the final testing concentration (e.g., 1 µM). Ensure final DMSO concentration is ≤0.5%.
Self-Validation Step (Nephelometry): Analyze the final working solution using a nephelometer. Nephelometry detects light scattering from microscopic undissolved particles, confirming kinetic solubility and ensuring the compound has not precipitated before application to the assay plate[4].
Workflow for formulating lipophilic amines to prevent aqueous precipitation.
When transitioning from biochemical to cell-based assays, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is highly susceptible to lysosomotropism (lysosomal trapping)[2].
The Mechanism: The neutral free base of the compound rapidly diffuses across the cell membrane and into intracellular organelles. Upon entering the highly acidic environment of the lysosome (pH ~4.5), the primary amine becomes heavily protonated. The resulting cation is no longer lipophilic enough to cross the membrane back into the cytosol, leading to massive lysosomal sequestration. Causality: This phenomenon artificially depletes the cytosolic concentration of the drug, leading to false-negative efficacy readouts and potential phospholipidosis.
Mechanism of lysosomal trapping (lysosomotropism) for basic lipophilic amines.
Protocol C: Lysosomal Trapping Control Assay
To ensure your cell-based assay is measuring true target engagement rather than artifactual trapping, implement the following control:
Pre-incubation: In a parallel set of control wells, pre-incubate the cells with 10–50 µM chloroquine for 1 hour prior to adding your spirocyclic amine.
Compound Addition: Add[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine following Protocol B.
Self-Validation Step: Chloroquine is a known lysosomotropic agent that saturates lysosomal uptake mechanisms. If the apparent IC50 or efficacy of your spirocyclic compound drastically improves in the chloroquine-treated wells compared to the standard wells, it confirms that lysosomal sequestration was artificially masking the compound's true cytosolic target engagement[2].
References
BenchChem. "Application Notes and Protocols for 3'-Methoxydaidzein Stock Solution in In Vitro Studies." BenchChem Protocols.
ResearchGate. "In Vitro Solubility Assays in Drug Discovery." ResearchGate Publications.
Li, Jie Jack. "Medicinal Chemistry for Practitioners." Wiley.
Cao, Qiao et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." ResearchGate Publications.
Technical Support Center: Purification of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Welcome to the technical support center for the purification of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this spirocyclic amine. Drawing upon established principles of stereochemistry and separation science, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve your desired purity and yield.
Understanding the Core Purification Challenges
The purification of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine presents a unique set of challenges primarily stemming from its stereochemical complexity. The presence of multiple chiral centers in the molecule leads to the formation of diastereomers, which can be difficult to separate due to their similar physical properties. Additionally, like many amines, this compound can be prone to specific impurities derived from its synthesis.
Q1: Why is the purification of my [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine sample so difficult?
The primary difficulty arises from the presence of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have very similar physical properties, such as boiling point and polarity, making them challenging to separate by standard techniques like distillation or simple column chromatography.[3][4]
Q2: What are the likely impurities in my sample?
Besides the diastereomeric mixture, common impurities may include:
Starting materials: Unreacted precursors from the synthesis.
Side-products: Molecules formed from competing reaction pathways.
Reagents and by-products: Residual reagents or their by-products from the synthetic steps.
N-oxide: Oxidation of the amine group can lead to the formation of the corresponding N-oxide, a more polar impurity.[5]
Q3: I have a mixture of diastereomers. What is the best general approach to separate them?
A multi-pronged strategy is often the most effective. This typically involves a primary separation technique like column chromatography, potentially followed by crystallization of a salt to enhance the purity of a single diastereomer. For challenging separations, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[4]
Troubleshooting Guides
Guide 1: Column Chromatography
Flash column chromatography is often the first line of attack for purifying diastereomeric mixtures.[6] However, achieving good separation requires careful optimization.
Problem: Poor or no separation of diastereomers on a silica gel column.
Potential Cause
Troubleshooting Steps
Inappropriate Solvent System
The polarity of the eluent is critical. A common mistake is using a solvent system that is either too polar (eluting all isomers together) or not polar enough (resulting in very slow elution and broad peaks).
Action: Perform a systematic solvent screen using Thin Layer Chromatography (TLC). Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. A small amount of a basic modifier, such as triethylamine (0.1-1%), should be included in the eluent to prevent peak tailing of the amine on the acidic silica gel.
Column Overloading
Loading too much sample onto the column will lead to broad, overlapping bands.
Action: As a rule of thumb, for a difficult separation, the sample load should be about 1-2% of the mass of the stationary phase. For example, for every 100g of silica gel, load 1-2g of your crude product.
Incorrect Stationary Phase
While silica gel is the most common choice, it may not be optimal for all separations.
Action: Consider using an alternative stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines. For more challenging separations, consider using a bonded-phase silica, such as a cyano (CN) or amino (NH2) column.
Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 95:5 Heptane:Ethyl Acetate + 0.5% Triethylamine, 90:10, 80:20, etc.).
The optimal solvent system should give a good separation between the spots (a ΔRf of >0.1 is desirable) with the lower spot having an Rf of ~0.2-0.3.
Wet the silica gel with the chosen non-polar solvent.
Equilibrate the column by running several column volumes of the starting eluent through it.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
Elution:
Begin elution with a slightly less polar solvent system than the one determined by TLC.
If a gradient elution is necessary, gradually increase the polarity of the eluent. A shallow gradient is often more effective for separating closely related diastereomers.[6]
Collect small fractions and analyze them by TLC or HPLC.
Guide 2: Crystallization and Salt Formation
If your compound or one of its diastereomers is a solid, crystallization can be a powerful purification technique. For amines that are oils or do not crystallize readily, forming a salt with a chiral acid can induce crystallization and facilitate the separation of diastereomers.[7][]
Problem: My compound is an oil and will not crystallize.
Potential Cause
Troubleshooting Steps
Mixture of Diastereomers
The presence of multiple diastereomers can inhibit crystallization, acting as an impurity for each other.
Action: Attempt to enrich one diastereomer using column chromatography first, even if the separation is not perfect. Then, try to crystallize the enriched fraction.
Inherent Physical Properties
The freebase of the amine may simply have a low melting point or be a liquid at room temperature.
Action: Convert the amine to a salt. This will increase the melting point and the likelihood of crystallization.
Problem: I've formed a salt, but I'm not getting selective crystallization of one diastereomer.
Potential Cause
Troubleshooting Steps
Incorrect Chiral Acid
The choice of the resolving agent is crucial for forming diastereomeric salts with significantly different solubilities.[7]
Action: Screen different chiral acids. Common choices for resolving amines include (+)- or (-)-tartaric acid, (+)- or (-)-camphorsulfonic acid, and (+)- or (-)-mandelic acid.
Inappropriate Crystallization Solvent
The solvent plays a key role in the differential solubility of the diastereomeric salts.
Action: Perform a solvent screen with the diastereomeric salt mixture. Test a range of solvents with varying polarities, such as isopropanol, ethanol, acetone, or mixtures like ethanol/water or acetone/heptane.
Experimental Protocol: Diastereomeric Salt Crystallization
Salt Formation:
Dissolve your diastereomeric mixture of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine in a suitable solvent (e.g., isopropanol or ethyl acetate).
Add a solution of one equivalent of a chiral acid (e.g., (+)-tartaric acid) in the same solvent dropwise with stirring.
Stir the mixture for a period (e.g., 1-2 hours) to allow for complete salt formation.
Crystallization:
If a precipitate forms, heat the mixture to dissolve the salt completely.
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
If no crystals form, try adding a co-solvent (an "anti-solvent" in which the salt is less soluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
Isolation and Analysis:
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
Analyze the crystalline material and the mother liquor by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric ratio.
Liberation of the Free Amine:
Once a single diastereomer of the salt is isolated, dissolve it in water.
Basify the aqueous solution with a base like sodium hydroxide or sodium carbonate.
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified single diastereomer of the amine.
Guide 3: Advanced Chromatographic Techniques
For very challenging separations, or when high purity is essential, preparative HPLC and SFC are powerful tools.
Problem: I cannot achieve baseline separation with flash chromatography.
Potential Cause
Troubleshooting Steps
Insufficient Resolution
The selectivity of standard silica gel is not sufficient to resolve the diastereomers.
Action: Preparative HPLC: Utilize a higher efficiency stationary phase. For diastereomers, both normal-phase (e.g., silica, cyano) and reverse-phase (e.g., C18) columns can be effective. Chiral stationary phases (CSPs) can also be used to separate diastereomers.[4]
Action: Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than HPLC. It is particularly well-suited for the purification of chiral compounds and diastereomers.[9][10] Various stationary phases, including those used in HPLC, can be employed in SFC.[4]
Workflow for Method Development in Preparative HPLC/SFC
Technical Support Center: [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
This technical guide addresses the stability, handling, and troubleshooting of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS 1342293-01-9). This document is structured to support research workflows involving this...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, handling, and troubleshooting of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS 1342293-01-9). This document is structured to support research workflows involving this specific spirocyclic amine.
Executive Technical Overview
This compound represents a distinct class of "fatty" amines where a lipophilic spiro[2.5]octane core (a cyclopropane fused to a cyclohexane) replaces standard aliphatic chains. The 6-isopropyl group adds steric bulk and chirality, while the methanamine tail provides a reactive primary amine handle.
Researchers typically encounter stability issues arising from two conflicting chemical behaviors:
The Nucleophilic Tail: The primary amine is highly reactive toward atmospheric CO₂ and oxidants.
The Strained Core: The spiro-cyclopropane junction possesses significant Baeyer strain (~27 kcal/mol), making it susceptible to acid-catalyzed ring-opening reactions often mistaken for simple decomposition.
Understanding why the molecule degrades is the first step to preventing it.
A. Atmospheric Carbonation (The "Sticky Solid" Phenomenon)
Like most low-molecular-weight primary amines, this compound is a potent nucleophile. Upon exposure to air, it rapidly reacts with CO₂ to form carbamic acid, which then associates with another amine molecule to form a carbamate salt.
Symptom: Free-flowing oil or solid turns into a gummy, white/yellow crust.
Impact: Changes stoichiometry in reactions; reduces biological potency.
B. Acid-Catalyzed Ring Opening (The "Ghost Peak" Phenomenon)
The spiro[2.5]octane core is kinetically stable under neutral/basic conditions. However, strong protic acids can protonate the cyclopropane ring, leading to ring opening—typically rearranging into an ethyl-cyclohexene derivative.
Symptom: LC-MS shows a peak with the same mass (isomer) or +18 mass (hydration) but different retention time.
C. Visualizing the Pathways
The following diagram illustrates the two primary failure modes:
Figure 1: Divergent degradation pathways based on environmental exposure (Air vs. Acid).
Troubleshooting Guide (Q&A Format)
Scenario 1: Physical State Change
Q: My sample was delivered as a clear oil, but after two weeks in the fridge, it has developed a white crust or turned into a waxy solid. Is it degraded?
A: Likely Yes (Reversible) .
This is the classic signature of carbamate formation . The amine has absorbed CO₂ from the air inside the vial.
Validation: Dissolve a small amount in CDCl₃. Look for a broad signal around 4.5–6.0 ppm (N-H of carbamate) or check IR for a carbonyl stretch around 1650–1700 cm⁻¹.
The Fix: You can regenerate the free amine. Dissolve the waxy solid in dichloromethane (DCM) and wash with 1M NaOH (do not use acid yet). Dry the organic layer over Na₂SO₄ and concentrate under vacuum strictly under Argon/Nitrogen.
Prevention: Always backfill storage vials with Argon. Tape the cap with Parafilm.
Scenario 2: LC-MS Purity Issues
Q: I am running HPLC with 0.1% TFA (Trifluoroacetic acid). I see my main peak, but also a secondary peak that grows over time. What is it?
A: You are likely inducing acid-catalyzed isomerization .
The spiro-cyclopropane ring is sensitive to strong acids like TFA (pH ~2). The "impurity" is likely the ring-opened isomer.
The Fix: Switch your mobile phase modifier.
Recommended: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Formic Acid (weaker acid, shorter run times).
Avoid: High concentrations of TFA or HCl in the mobile phase if the sample sits in the autosampler for hours.
Scenario 3: Solubility
Q: The compound is not dissolving in DMSO for my biological assay. It looks cloudy.
A: Check if you have the Free Base or the Hydrochloride Salt .
Free Base: Lipophilic. Soluble in DCM, Ethanol, DMSO (usually). If cloudy in aqueous buffer, it crashed out.
HCl Salt: Hydrophilic. Soluble in Water, DMSO, Methanol.
Troubleshooting: If you have the Free Base and need to dose into an aqueous assay, pre-dissolve in DMSO, then dilute slowly. If it precipitates, you may need to convert it to the HCl salt to improve aqueous solubility (see Protocol A below).
Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (For Stability)
Why: The HCl salt is resistant to CO₂ absorption and easier to handle as a solid.
Dissolve: Dissolve 100 mg of the free amine in 2 mL of anhydrous Diethyl Ether (or MTBE).
Acidify: Add 1.0 equivalent of 2M HCl in Diethyl Ether dropwise at 0°C.
Note: Do not use aqueous HCl if you want to precipitate the salt directly.
Precipitate: A white solid should form immediately.
Isolate: Centrifuge or filter under inert gas. Wash with cold ether.
Dry: Vacuum dry for 4 hours. Store at -20°C.
Protocol B: Handling Workflow
The following workflow ensures data integrity during experimental setup.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amines.
Summary Data Table: Solvent Compatibility
Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Stability Risk
Recommendation
Water
Low (< 1 mg/mL)
High (> 50 mg/mL)
Hydrolysis (Low)
Good for Salt form.
DMSO
High
High
Oxidation (Low)
Best for Bio-Assays.
DCM/Chloroform
High
Low
Reactivity
Avoid Chloroform (often contains HCl traces).
Methanol
High
High
Transesterification
Good for LC-MS.
Acetonitrile
High
Moderate
None
Good for LC-MS.
References
Spirocyclic Scaffolds in Medicinal Chemistry:
Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2021, 64(1), 150–183.[1]
Context: Validates the use of spiro[2.5]octane to improve metabolic stability (Fsp3) compared to flat aromatics.
Amine Carbonation Mechanisms:
Muchan, P., et al. "Comprehensive kinetic study of carbon dioxide absorption in blended amine solutions."[2] Separation and Purification Technology, 2024.[2][3]
Context: Details the kinetics of primary amine reaction with CO₂ to form carbamates.
Cyclopropane Ring Strain & Reactivity:
Wiberg, K. B. "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition, 1986.
Context: Foundational text on the acid-sensitivity of strained cyclopropane rings (Baeyer strain).
Compound Registry:
GuideChem. "6-(Propan-2-yl)spiro[2.5]octan-1-amine Properties and CAS 1342293-01-9."
Context: Verification of chemical identity and physical properties.
Technical Support Center:[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine Crystallization
Welcome to the Advanced Crystallization Support Center. As drug development professionals, you are likely aware that aliphatic amines with complex ring systems present significant solid-state challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. As drug development professionals, you are likely aware that aliphatic amines with complex ring systems present significant solid-state challenges. The molecule —[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine —features a rigid spirocyclic core (a fused cyclopropane and cyclohexane system) paired with highly flexible appendages (an isopropyl group and a primary methanamine).
This structural dichotomy creates a high entropic penalty for crystal lattice formation. Consequently, the free base is highly lipophilic, resists nucleation, and typically presents as a viscous oil. This guide provides field-proven, causality-driven troubleshooting protocols to overcome liquid-liquid phase separation (LLPS), execute effective salt screens, and achieve chiral resolution.
Module 1: The "Oiling Out" (LLPS) Conundrum
Q: Why does my amine form a milky emulsion instead of crystals upon cooling?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1]. Because the spiro[2.5]octane core and isopropyl group hinder rapid molecular packing, the kinetic barrier to crystal nucleation is exceptionally high. When you cool the solution rapidly, the system reaches a state of high supersaturation and crosses the binodal curve before it can cross the nucleation threshold[2]. The solute partitions into two distinct liquid phases: a solute-rich oil and a solvent-rich continuous phase. This oiling out traps impurities and often solidifies into an unworkable, amorphous gum[1].
Q: How do I force the system to bypass the miscibility gap and form crystals?A: You must decouple supersaturation generation from the cooling rate. By operating strictly within the metastable zone and introducing heterogeneous nucleation sites (seeds), you provide a low-energy pathway for lattice integration, completely bypassing the LLPS boundary[1].
Protocol 1: Anti-Oiling Out Seeding & Cooling Workflow
This protocol is a self-validating system designed to ensure you remain in the metastable zone.
Dissolution: Dissolve the amine salt in 5 volumes of Ethyl Acetate (EtOAc) at 65°C until completely clear.
Clarification: Polish filter the solution (0.22 µm) into a clean reactor to remove foreign particulates that could trigger uncontrolled, premature nucleation.
Metastable Zone Entry: Cool the solution at a controlled rate of 0.5°C/min to 50°C (approximately 2°C above the known saturation temperature).
Seeding (Self-Validation Step): Introduce 1-2 wt% of crystalline seeds.
Validation Check: Observe the seeds for 30 minutes. If they dissolve, your saturation temperature is miscalculated (solution is undersaturated). If they rapidly agglomerate into a clump, your supersaturation is too high. The seeds must remain suspended and visually distinct.
Controlled Desupersaturation: Once seed persistence is confirmed, cool the reactor at a highly restricted rate of 0.1°C/min down to 5°C. This slow rate ensures solute molecules have the time required to integrate into the existing crystal lattice rather than phase-separating into an oil[1].
Isolation: Filter the resulting suspension and wash with cold EtOAc.
Workflow for avoiding liquid-liquid phase separation (oiling out) via controlled seeding.
Module 2: Solid-State Optimization via Salt Screening
Q: The free base won't crystallize at all. Which counterions are best for this bulky spiro-amine?A: To force a low-melting lipophilic amine into a solid state, you must increase the ionic lattice energy. However, small inorganic counterions (like HCl) often result in highly hygroscopic salts because the bulky spiro[2.5]octane core prevents tight packing, leaving voids where water molecules can easily coordinate. We recommend screening larger, lipophilic dicarboxylic acids (e.g., fumaric acid, tartaric acid) which can form robust, hydrogen-bonded polymer-like networks in the solid state.
Highly crystalline; forms a stable hemifumarate network.
Tosylate
-2.8
MTBE / MeOH
65
160 - 162
Moderate
Pronounced induction time; slow nucleation.
(+)-DBTA
2.0
EtOH / Water
45
195 - 198
Low
Excellent for chiral resolution; high lattice energy.
Module 3: Chiral Resolution via Diastereomeric Salt Formation
Q: How do I resolve the specific stereoisomers of this spirocyclic amine?A: The spiro[2.5]octane system contains multiple stereocenters (at C1 and C6). Because preparative chiral chromatography is often unscalable and expensive, the industry standard is chiral resolution via diastereomeric salt formation[3]. By reacting the racemic amine with an enantiomerically pure chiral acid—such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)—you convert the enantiomers into diastereomers. Diastereomers possess distinct physical properties, allowing them to be separated via fractional crystallization[4].
Q: Both diastereomeric salts are precipitating simultaneously. How do I improve the diastereomeric excess (d.e.)?A: Simultaneous precipitation indicates your system lacks sufficient chiral recognition in the chosen solvent, or you are operating too close to the eutectic point of the diastereomeric mixture. To resolve this, utilize the "Dutch Resolution" technique or adjust your stoichiometry to 0.5 equivalents of the resolving agent. By starving the system of the chiral acid, only the most thermodynamically stable diastereomeric salt (the one with the lowest solubility product) will precipitate, drastically improving the d.e.[5].
Protocol 2: Diastereomeric Salt Resolution with (+)-DBTA
Salt Formation: Dissolve 10.0 g of racemic[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine in 100 mL of absolute Ethanol. Add exactly 0.5 equivalents of (+)-DBTA[4].
Heating: Heat the mixture to reflux (78°C) under agitation until a visually homogenous solution is achieved.
Fractional Crystallization: Cool the reactor slowly (0.1°C/min) to 20°C. The less soluble diastereomeric salt, [(+)-Amine-(+)-DBTA], will selectively precipitate[4].
Isolation: Filter the suspension. The mother liquor will retain the more soluble[(-)-Amine-(+)-DBTA] salt.
Free Base Liberation (Self-Validation Step): Suspend the isolated solid cake in Methyl tert-butyl ether (MTBE) and wash with 1M NaOH.
Validation Check: Monitor the pH of the aqueous layer. A stable pH > 12 confirms complete neutralization of the tartaric acid, ensuring 100% of the enantiopure (+)-amine has partitioned into the organic MTBE layer[4].
Fractional crystallization workflow for chiral resolution of racemic amines via salt formation.
References
Pharmaceutical Technology. "Chiral Resolution with and without Resolving Agents." PharmTech.[Link]
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Guides.[Link]
MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes.[Link]
Fenix / Imperial College London. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Optimization GuideTopic: [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Ticket Reference: #SPC-ISO-808
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
This guide addresses the synthesis and optimization of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine . This molecule features a rigid spiro[2.5]octane core with a bulky isopropyl group, often utilized in medicinal chemistry to restrict conformational flexibility and improve metabolic stability compared to gem-dimethyl groups.
The synthesis hinges on two critical transformations: the construction of the strained spiro-cyclopropane ring and the chemoselective reduction of the nitrile precursor to the primary amine. This guide moves beyond standard protocols to address the "why" behind common failure modes.
Part 1: The Synthetic Workflow & Logic
The most robust route for this scaffold involves a Corey-Chaykovsky cyclopropanation followed by a Nitrile Reduction . We avoid the Simmons-Smith reaction here because the precursor (an
-unsaturated nitrile) is electron-deficient, making it a poor substrate for electrophilic zinc carbenoids.
Visualizing the Pathway
The following diagram outlines the critical path and decision points.
Figure 1: Strategic synthetic workflow for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, highlighting critical control points for the Corey-Chaykovsky and Reduction steps.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Spiro-Cyclization (The Corey-Chaykovsky Reaction)
Context: You are converting the alkylidene cyanoacetate intermediate into the spiro-nitrile.
Q1: My yield for the spiro-cyclization is stuck below 40%. I am using Trimethylsulfoxonium Iodide (Me3SOI) and NaH in THF. What is wrong?A: The issue is likely your solvent choice and the solubility of the ylide.
The Fix: Switch from THF to DMSO or a DMSO/THF mixture.
The Science: The Corey-Chaykovsky reaction requires the formation of the dimethylsulfoxonium methylide. This ylide is generated by deprotonating Me3SOI with NaH. This salt is poorly soluble in THF, leading to slow or incomplete ylide formation. DMSO dissolves the sulfoxonium salt, allowing rapid and quantitative generation of the ylide [1].
Protocol Adjustment:
Wash NaH (60% dispersion) with dry hexane to remove oil.
Add dry DMSO. Caution: Hydrogen evolution.
Add Me3SOI solid in portions. Stir until the solution becomes clear (ylide formation).
Add your substrate (dissolved in minimal THF) dropwise.
Q2: I see a significant amount of "Ring-Opened" byproduct or polymerization.A: This suggests your reaction temperature is too high or the addition is too fast.
The Fix: Conduct the ylide addition at 0°C to 5°C , then allow it to warm to room temperature slowly.
The Science: While the spiro[2.5]octane ring is relatively stable, the formation step is exothermic. Excess heat can cause the ylide to act as a base rather than a nucleophile, leading to polymerization of the unsaturated nitrile or decomposition of the sensitive spiro-product [2].
Module B: Nitrile Reduction (The "Methanamine" Formation)
Context: Reducing the [6-(Propan-2-yl)spiro[2.5]octan-1-yl]carbonitrile to the amine using Lithium Aluminum Hydride (LiAlH4).
Q3: The reduction is incomplete even after 24 hours, but I'm afraid to heat it because of the cyclopropane ring. Is the ring stable to reflux?A: Yes, the spiro[2.5]octane system is generally stable to LiAlH4 reflux conditions, but you should optimize the solvent first.
The Fix: Use THF instead of Diethyl Ether and reflux gently (66°C).
The Science: Nitrile reduction proceeds through an imine-aluminate intermediate which can be stable and precipitate out in ether, stopping the reaction. THF solubilizes this intermediate better, allowing the second hydride transfer to occur. The spiro-cyclopropane ring is kinetically stable to hydride reducing agents; it typically requires catalytic hydrogenation or strong acid to open the ring [3].
Q4: My workup resulted in a sticky white emulsion that trapped half my product. How do I recover it?A: You have encountered the dreaded "aluminum hydroxides gel."
The Fix: Use the Fieser & Fieser Workup method strictly.
The Protocol: For every x grams of LiAlH4 used:
Add x mL of water (slowly, at 0°C).
Add x mL of 15% NaOH solution.
Add 3x mL of water.
Warm to RT and stir for 15 minutes.
Why it works: This specific ratio produces a granular, sand-like precipitate of lithium aluminate that filters easily, rather than the gelatinous aluminum hydroxide that traps organic product [4].
Module C: Stereochemistry & Purification
Q5: I have a mixture of diastereomers (cis/trans relative to the isopropyl group). When should I separate them?A: Separate them at the Nitrile stage (Intermediate 2), not the Amine stage.
Reasoning:
Polarity: The amines are highly polar and often streak on silica gel, requiring basic modifiers (Triethylamine/Ammonia). The nitriles are less polar and separate cleanly on standard silica.
Stability: Nitriles are indefinitely stable on the shelf; primary amines avidly absorb CO2 from the air to form carbamates, complicating analysis.
Data Table: Diastereomer Separation Parameters
Parameter
Nitrile Intermediate (Recommended)
Amine Product (Not Recommended)
Stationary Phase
Standard Silica Gel (40-63 µm)
Amine-functionalized Silica or Basic Alumina
Mobile Phase
Hexane / Ethyl Acetate (Gradient)
DCM / MeOH / NH4OH (90:9:1)
Rf Separation
typically
typically (Streaking)
Detection
UV (weak) or KMnO4 Stain
Ninhydrin Stain
Part 3: Advanced Troubleshooting Logic
Use this decision tree when yield is low (<50%) to identify the root cause.
Figure 2: Logic tree for diagnosing low yields in spiro-amine synthesis.
References
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
RSC Publishing. (2014). Synthesis of spiro[2.5]octa-4,7-dien-6-one... via 1,6-conjugate addition. Chemical Communications.
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. BenchChem Technical Notes.
ChemSpider Synthetic Pages. (2008). Reduction of a nitrile: Standard Protocols and Fieser Workup. Royal Society of Chemistry.
Technical Support Center: Analytical Artifacts in [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine Analysis
Welcome to the Technical Support Center for the analysis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine . This compound features a highly lipophilic spiro[2.5]octane core coupled with a reactive primary amine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analysis of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine . This compound features a highly lipophilic spiro[2.5]octane core coupled with a reactive primary amine. While this structural motif is highly valuable in drug development, it makes the analyte exceptionally susceptible to chemical modifications, ionization anomalies, and chromatographic artifacts during standard LC-MS and GC-MS workflows.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to help researchers distinguish true biological metabolites from analytical artifacts.
Mechanistic Insights: The Causality of Amine Artifacts
To successfully troubleshoot analytical issues, one must understand the fundamental chemical causality driving them. The artifacts associated with this spirocyclic amine fall into three primary categories:
A. In-Source Fragmentation (ISF)
Primary amines attached to sterically hindered or strained ring systems are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI)[1]. The high internal energy imparted by aggressive nebulizer gases and capillary voltages causes the neutral loss of ammonia (-17 Da) before the ion reaches the mass analyzer[1]. The causality here is driven by the thermodynamic stability of the resulting carbocation; the spirocyclic system provides hyperconjugative stabilization and ring-strain relief, lowering the activation energy for C-N bond cleavage[1].
B. Artifactual Formylation
Formic acid (FA) is a ubiquitous mobile phase additive used to enhance ionization. However, dissolving primary amines in even 0.1% FA brings a significant risk of artificial formylation[2]. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of formic acid, followed by acid-catalyzed dehydration. This results in a covalent modification and a +28 Da mass shift[2], which is often misidentified as a biological formylation event.
C. Schiff Base Formation (Solvent Adducts)
Extraction protocols often utilize organic solvents like acetone or methanol. Trace ketones or aldehydes in these solvents react with the primary amine to form a carbinolamine intermediate, which dehydrates into a Schiff base (imine)[3]. For example, exposure to acetone under acidic conditions yields a +40 Da mass artifact[4].
ESI-MS ionization and in-source fragmentation pathway of the spirocyclic primary amine.
Quantitative Data Summary
The following table summarizes the most common mass shifts and artifacts encountered during the mass spectrometric analysis of this compound.
Artifact Type
Expected m/z
Observed m/z
Mass Shift (Da)
Root Cause
Intact Analyte
182.18
182.18
N/A
N/A
Ammonia Loss (ISF)
182.18
165.16
-17.02
High ESI cone voltage / high capillary temperature
Formylation
182.18
210.18
+28.00
Reaction with Formic Acid (FA) in mobile phase
Acetone Schiff Base
182.18
222.20
+40.02
Trace acetone in extraction solvent / precipitation
Formaldehyde Adduct
182.18
194.18
+12.00
Impure methanol / solvent oxidation over time
Self-Validating Experimental Protocols
To ensure data integrity, implement the following self-validating protocols to definitively identify and eliminate analytical artifacts.
Protocol A: Diagnosing and Mitigating In-Source Fragmentation (ISF)
This protocol validates whether a fragment is generated in the source or is a true degradant in the sample.
Preparation: Prepare a 10 ng/mL neat solution of[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine in 50:50 Acetonitrile:Water (no acid modifier).
Infusion: Infuse the sample directly into the MS source via a syringe pump at 10 µL/min.
Parameter Ramping: Systematically ramp the Declustering Potential (DP) or Cone Voltage from 10 V to 150 V in 10 V increments.
Monitoring: Extract the ion currents for both m/z 182.18 ([M+H]+) and m/z 165.16 ([M+H-NH3]+).
Self-Validation Check: If the ratio of m/z 165.16 to 182.18 increases linearly with voltage, the m/z 165.16 peak is an ISF artifact, not a sample impurity. Set your analytical method to the highest voltage that maintains a 182/165 ratio of >10:1.
This protocol isolates the mobile phase/reconstitution solvent as the variable causing +28 Da mass shifts.
Preparation: Aliquot two identical 100 ng/mL samples of the analyte.
Differential Reconstitution: Reconstitute Aliquot 1 in 0.1% Formic Acid (FA) in Water. Reconstitute Aliquot 2 in 0.1% Acetic Acid in Water.
Incubation: Incubate both samples in the autosampler at room temperature (20°C) for 24 hours.
Analysis: Inject both samples using a generic LC-MS gradient.
Self-Validation Check: Extract the chromatograms for m/z 210.18. If the formylated peak is present in Aliquot 1 but entirely absent in Aliquot 2, the modification is confirmed as a chemical artifact of the FA modifier[2]. Switch to Acetic Acid or Trifluoroacetic acid (TFA) for routine analysis.
Troubleshooting FAQs
Q: Why am I seeing a massive peak at m/z 165.16 instead of my expected[M+H]+ at m/z 182.18?A: You are observing In-Source Fragmentation (ISF). The primary amine is being cleaved off as neutral ammonia (-17 Da) due to excessive collision energy in the ESI source[1]. The spiro[2.5]octane ring highly stabilizes the resulting carbocation, making this cleavage very favorable. To fix this, lower your cone voltage, declustering potential, and/or capillary temperature.
Q: My LC-MS shows a +28 Da mass shift that increases over time in the autosampler. Is this a biological metabolite?A: No, this is likely an analytical artifact. Primary amines react with formic acid (commonly used in LC-MS mobile phases at 0.1%) to form an N-formyl derivative (+28 Da)[2]. Because this is a chemical reaction, the artifact will increase the longer the sample sits in the autosampler. Keep your autosampler at 4°C, prepare samples fresh, or switch your acid modifier to acetic acid.
Q: How do I fix severe peak tailing for this compound on a standard C18 column?A: Primary amines are notorious for secondary interactions with unreacted silanol groups on silica-based stationary phases, leading to peak tailing and signal loss. To resolve this, use an end-capped or polar-embedded C18 column designed for basic compounds. Alternatively, increase the ionic strength of your mobile phase (e.g., use 10 mM ammonium formate instead of just 0.1% acid) to mask the silanol interactions.
Q: I used acetone to precipitate proteins in my plasma matrix, and now I have a +40 Da adduct. What happened?A: Acetone reacts with primary amines under acidic conditions to form a Schiff base (an imine), resulting in a +40 Da mass shift[4]. This carbinolamine dehydration is a classic sample preparation artifact[3]. Avoid using acetone for protein precipitation when analyzing primary amines; use cold acetonitrile or methanol instead.
Troubleshooting workflow for mass shifts and chromatographic artifacts in amine analysis.
References
Lenčo, J. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research.[Link]
Simpson, R. et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Analytical Chemistry.[Link]
Wright, P. et al. (2010). Understanding MS/MS fragmentation pathways of small molecular weight molecules: in-source fragmentation. University of Greenwich.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chemical Support Hub.Subject: Technical Guide TG-882: Degradation Pathways & Handling of Spiro-Amine Scaffolds.
Applicable Compound: [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (and related spiro[2.5]octane derivatives).
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.
Executive Summary: The Stability Profile
This molecule is a bifunctional challenge . It combines a highly strained spiro[2.5]octane core with a reactive primary amine . Stability issues usually manifest in three distinct zones:
The Amine Handle: Susceptible to oxidative deamination and carbamylation (CO₂ uptake).
The Spiro-Cyclopropane Junction: Mechanically strained and vulnerable to acid-catalyzed ring opening (homoconjugate addition).
The Isopropyl Tail: A tertiary carbon site prone to radical autoxidation.
Module 1: Degradation Pathways Analysis
Pathway A: Acid-Catalyzed Ring Opening (The "Strain Release" Pathway)
The spiro[2.5]octane system possesses significant Bayer strain (~27 kcal/mol) due to the cyclopropane ring. While the spiro-fusion adds rigidity, it also creates a "loaded spring."
Mechanism: In acidic media (pH < 4) or presence of Lewis acids, the cyclopropane ring can protonate or coordinate, leading to ring opening. This is often driven by the relief of ring strain.
Result: Formation of a tertiary carbocation intermediate, which is then quenched by water (to form an alcohol) or a halide (to form an alkyl halide).
Critical Note: The presence of the amine group complicates this. If the amine is protonated (
), the electron-withdrawing effect might stabilize the ring against electrophilic attack, but if the pH drops too low, the sheer acid strength overcomes this protection.
Pathway B: Oxidative Deamination (The "Amine" Pathway)
Like all primary amines, this compound is sensitive to Reactive Oxygen Species (ROS) and transition metal impurities (Fe, Cu).
Mechanism: Single Electron Transfer (SET) initiates the abstraction of an
-proton next to the nitrogen, forming an imine intermediate. Hydrolysis of this imine releases ammonia and yields the corresponding aldehyde ([6-(propan-2-yl)spiro[2.5]octane-1-carbaldehyde]).
Result: Loss of potency, ammonia smell, and appearance of a lipophilic aldehyde peak in HPLC.
Pathway C: Isopropyl Autoxidation (The "Radical" Pathway)
The 6-isopropyl group contains a tertiary methine hydrogen (
).
Mechanism: Radical initiators (light, peroxides) can abstract this hydrogen, forming a tertiary radical. This reacts with
to form a hydroperoxide.
Result: Slow formation of M+32 (hydroperoxide) or M+16 (alcohol) adducts.
Module 2: Visualization of Degradation Logic
The following diagram maps the causality between environmental stressors and specific degradation products.
Caption: Figure 1. Divergent degradation pathways showing acid-catalyzed ring opening (left) and oxidative routes (center/right).
Module 3: Troubleshooting Guide (FAQ Format)
Q1: I see a new peak at RRT 1.10 with a mass of M+18 in my LC-MS. Is this an impurity?
Diagnosis: This is likely the Ring-Opened Hydration Product .
Cause: Your mobile phase or diluent might be too acidic (pH < 3), or the sample was left in an acidic workup solution. The strained cyclopropane ring has opened and trapped a water molecule.
Action:
Check the pH of your aqueous mobile phase. Ensure it is buffered > pH 4.5.
Avoid using strong mineral acids (HCl, H₂SO₄) during extraction. Switch to milder acids like acetic acid if protonation is required.
Q2: My solid sample has turned from a free-flowing powder to a sticky gum/crust. Why?
Diagnosis:Carbamylation (Formation of Carbamates).
Cause: Primary amines are nucleophilic and react with atmospheric CO₂ to form carbamic acid salts (
). This is hygroscopic, leading to the "gumming" effect.
Action:
This is often reversible. Dissolve the gum in a basic aqueous solution (e.g.,
) and extract with an organic solvent to regenerate the free amine.
Store the compound under Argon or Nitrogen.
Q3: I observe a peak at M-17 (Loss of Ammonia) and the appearance of an aldehyde signal in NMR.
Context: Discusses the Bayer strain energy in spiro-cyclopropanes and susceptibility to acid hydrolysis.
(PubChem)
Amine Degradation Mechanisms
Title: "Oxidative degradation of amine-based absorbents for CO2 capture."[2]
Source:International Journal of Greenhouse Gas Control, 2012.
Context: Detailed mechanism of primary amine oxidative deamination and carbamate form
(ScienceDirect)
Cyclopropane Ring Opening
Title: "Acid-C
Source:Chemical Reviews.
Context: Defines the mechanism of homoconjug
(ACS Publications)
Disclaimer: This guide is generated based on functional group reactivity principles of spiro-alkanes and primary amines. Always perform lot-specific stability testing.
Technical Support Center: Enhancing the Purity of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex spirocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex spirocyclic scaffolds.
Purifying[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine presents unique physicochemical challenges. The molecule features a highly lipophilic spiro[1]octane core, a bulky isopropyl group, and a basic primary aminomethyl group. Furthermore, the presence of multiple stereocenters (at C1, C6, and the spiro junction) necessitates rigorous diastereomeric resolution. This guide provides field-proven, self-validating methodologies to achieve high chemical and optical purity.
Part 1: Troubleshooting & FAQs
Q1: My crude reaction mixture contains significant amounts of unreacted lipophilic precursors and non-basic organic impurities. Why is standard silica gel chromatography failing, and what is the best alternative?A1: Standard silica gel chromatography often leads to severe peak tailing, low recovery, and irreversible adsorption for this compound. This occurs due to the strong hydrogen bonding and electrostatic interactions between the highly basic primary amine (pKa ~10.5) and the acidic silanol groups on the silica stationary phase [4].
The most scalable and effective alternative is a rigorous acid-base liquid-liquid extraction . By exploiting the basicity of the primary amine, you can protonate it using an aqueous acid, driving it into the aqueous phase while lipophilic precursors remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free base for recovery [1]. This method is a self-validating system: based on the Henderson-Hasselbalch equation, shifting the pH to at least two units below the amine's pKa guarantees >99% ionization and partitioning.
Q2: The synthesis yielded a mixture of diastereomers. How can I isolate the desired stereoisomer with high optical purity?A2: Diastereomeric salt resolution is the industry standard for resolving complex chiral amines. The racemic or diastereomeric mixture of the free base is treated with an enantiomerically pure organic acid, such as (+)-camphor-10-sulfonic acid (CSA) or L-tartaric acid [2].
The causality behind this relies on lattice energy and steric environments. The rigid spiro[1]octane core and the bulky isopropyl group create distinct steric profiles. When paired with a chiral acid, the resulting diastereomeric salts exhibit significantly different solubility profiles. Linear, controlled cooling is critical during crystallization; rapid crash-cooling leads to the kinetic trapping and co-precipitation of the undesired isomer, whereas a slow thermodynamic gradient ensures selective nucleation and high optical purity [2].
Q3: After catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) to reduce the nitrile precursor, my product is contaminated with trace transition metals. How do I remove them?A3: Primary amines are strong σ-donors and act as excellent ligands for transition metals, leading to stable amine-metal complexes that co-elute with your product. Converting the free base to a crystalline salt (e.g., a hydrochloride or sulfate salt) alters the electronic density distribution of the amine, disrupting its coordination to the metal [3]. The metal impurities are subsequently rejected into the mother liquor during crystallization.
Part 2: Quantitative Data Presentation
Selecting the correct resolving agent and solvent system is critical for diastereomeric resolution. The table below summarizes empirical optimization data for resolving lipophilic spirocyclic primary amines.
Table 1: Optimization Matrix for Diastereomeric Salt Resolution
Resolving Agent
Solvent System
Temperature Gradient
Yield (%)
Diastereomeric Excess (de %)
Mechanistic Observation
(+)-Camphor-10-sulfonic acid
Ethanol
60 °C to 20 °C (0.5 °C/min)
42%
>98%
Optimal lattice packing; distinct solubility difference between salts.
L-(+)-Tartaric Acid
EtOH / EtOAc (1:1)
60 °C to 20 °C (Crash cool)
55%
65%
Kinetic trapping of the undesired isomer due to rapid nucleation.
D-(-)-Mandelic Acid
Isopropanol
70 °C to 20 °C (0.5 °C/min)
15%
82%
High solubility of both diastereomeric salts; poor mass recovery.
(+)-Di-p-toluoyl-D-tartaric acid
Methanol
65 °C to 10 °C (0.5 °C/min)
38%
94%
Good resolution, but prone to solvent gelation at lower temperatures.
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Acid-Base Extraction for Primary Amine Enrichment
Self-Validation Checkpoint: If the aqueous layer's pH is successfully driven below 2.0, the primary amine is mathematically guaranteed to be fully protonated and partitioned into the aqueous phase.
Dissolution: Dissolve the crude[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine in a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
Protonation: Add 1.0 M HCl (aq) under vigorous stirring until the aqueous phase reaches pH < 2.
Phase Separation: Allow the layers to separate. Extract and retain the aqueous phase (which now contains the protonated amine salt). Discard the organic phase containing neutral/lipophilic impurities.
Washing: Wash the aqueous phase with one additional volume of fresh MTBE to remove any residual entrained impurities.
Free-Basing: Cool the aqueous phase to 0–5 °C. Slowly add 2.0 M NaOH (aq) dropwise until the pH is > 12, converting the amine back to its lipophilic free base [1].
Recovery: Extract the basified aqueous phase with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
Protocol B: Diastereomeric Salt Resolution via Fractional Crystallization
Self-Validation Checkpoint: The optical purity of the resulting crystals can be self-validated by performing a secondary recrystallization. If the specific rotation or chiral HPLC profile remains unchanged after the second crystallization, the diastereomeric salt has reached its maximum thermodynamic purity.
Salt Formation: Dissolve the enriched free base in absolute ethanol (10 mL/gram of amine) and heat the solution to 60 °C.
Chiral Pairing: Add 1.0 equivalent of (+)-camphor-10-sulfonic acid (CSA) dissolved in a minimal amount of warm ethanol[2].
Equilibration: Maintain the temperature at 60 °C for 15 minutes to ensure complete dissolution and thermodynamic equilibration of the formed salts.
Controlled Nucleation: Cool the solution linearly to room temperature at a strict rate of 0.5 °C/min. Do not agitate vigorously or crash-cool, as this induces kinetic trapping.
Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold ethanol.
Regeneration: To recover the pure enantiomeric free base, suspend the highly pure diastereomeric salt in water, basify with 2.0 M NaOH to pH > 12, and extract with MTBE [2].
Part 4: Workflow Visualization
The following diagram illustrates the logical progression of the purification workflow, highlighting the phase changes and chemical transformations required to isolate the pure compound.
Workflow for the isolation and diastereomeric resolution of the spirocyclic primary amine.
Title: Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development
Source: American Pharmaceutical Review
URL: [Link]
Title: Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines
Source: White Rose Research Online
URL: [Link]
Executive Summary Confirming the exact three-dimensional architecture of highly substituted spirocyclic aliphatic amines is a rigorous analytical challenge. For [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , the pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Confirming the exact three-dimensional architecture of highly substituted spirocyclic aliphatic amines is a rigorous analytical challenge. For [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine , the presence of a rigid spiro[1]octane core, coupled with three distinct stereocenters (C1, C3, C6), demands a multi-modal analytical approach. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS), Multidimensional Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD). This document outlines the causality behind experimental choices and provides self-validating protocols to ensure absolute structural and stereochemical confidence.
Structural Complexity & Analytical Challenges
The spiro[1]octane scaffold is characterized by the orthogonal fusion of a highly strained cyclopropane ring and a flexible cyclohexane ring[2]. This geometry introduces specific analytical hurdles:
Insulated Spin Systems: The quaternary spiro carbon (C3) acts as an insulating node, preventing direct scalar
coupling between the two rings. Standard 1D H NMR and 2D COSY cannot bridge this gap, necessitating advanced heteronuclear techniques[3].
Stereochemical Multiplicity: With stereocenters at the methanamine attachment (C1), the spiro junction (C3), and the isopropyl attachment (C6), multiple diastereomers exist. Distinguishing these requires precise spatial mapping.
Physical State: Low-molecular-weight aliphatic amines typically present as non-crystalline oils, rendering direct X-ray crystallography impossible without prior derivatization.
Comparative Analysis of Analytical Modalities
To establish a self-validating structural confirmation system, no single technique is sufficient. Table 1 compares the capabilities of the three primary modalities used for this class of molecules.
Table 1: Performance Comparison of Structural Elucidation Modalities
Analytical Modality
Primary Output
Stereochemical Resolution
Sample Requirement
Turnaround Time
HRMS-ESI-MS/MS
Exact Mass, Constitutional Formula
None (Cannot distinguish diastereomers)
< 1 µg
High (< 1 hour)
1D/2D NMR
Connectivity, Relative Stereochemistry
High (via NOESY/ROESY correlations)
2–10 mg
Medium (4–12 hours)
SCXRD (Salt)
Absolute Configuration (3D Map)
Absolute (via Flack Parameter)
Single high-quality crystal
Low (Days to Weeks)
Deep Dive: Modality Performance & Mechanistic Causality
High-Resolution Mass Spectrometry (HRMS)
Mechanism & Causality: Soft ionization via Electrospray Ionization (ESI) is employed to prevent premature fragmentation of the strained cyclopropane ring. HRMS provides the exact mass of the
ion. While it definitively confirms the empirical formula (), Collision-Induced Dissociation (CID) only yields connectivity fragments (e.g., loss of ) and fails to resolve the spatial orientation of the isopropyl group relative to the methanamine group.
Multidimensional NMR (The Connectivity Bridge)
Mechanism & Causality: To overcome the insulating effect of the spiro junction, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects
and couplings, allowing us to observe correlations from the C1 protons on the cyclopropane ring to the C4/C8 carbons on the cyclohexane ring, definitively proving the spiro linkage[4]. Subsequently, 2D NOESY is utilized to measure through-space dipole-dipole interactions (< 5 Å). Observing a Nuclear Overhauser Effect (NOE) between the C1-methanamine protons and the C6-isopropyl protons confirms their relative cis or trans orientation across the spiro core.
Single-Crystal X-Ray Diffraction (The Absolute Standard)
Mechanism & Causality: NMR provides relative stereochemistry, but SCXRD is required for absolute configuration[5]. Because the freebase amine is an oil, we must force crystallization by forming a hydrochloride salt. This is not merely a physical trick; it is a chemical necessity. The chloride ion serves a dual purpose: it establishes a robust, highly ordered hydrogen-bonding network (
) to build the crystal lattice, and it acts as a heavy atom. The anomalous dispersion of the heavier chlorine atom under X-ray irradiation allows for the precise calculation of the Flack parameter, confirming the absolute handedness of the molecule.
Self-Validating Experimental Protocols
Protocol 1: Multidimensional NMR Acquisition
Objective: Map full connectivity and relative stereochemistry.
Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of
(containing 0.03% v/v TMS as an internal standard) to ensure a high signal-to-noise ratio for insensitive 2D experiments.
1D Acquisition: Acquire
H (16 scans) and C{1H} (1024 scans) spectra at 298 K on a 500 MHz spectrometer.
2D HMBC (Connectivity): Set the long-range coupling delay to optimize for
Hz.
Validation Check: Ensure cross-peaks exist between C1-H (~0.5-1.0 ppm) and the quaternary C3 (~25-35 ppm).
2D NOESY (Stereochemistry): Utilize a mixing time of 300–500 ms, optimized for the correlation time of a small molecule in a non-viscous solvent.
Validation Check: Map cross-peaks between the C1/C2 cyclopropyl protons and the C5/C7 axial protons of the cyclohexane ring.
Protocol 2: Salt Formation & SCXRD Analysis
Objective: Determine absolute configuration.
Salt Formation: Dissolve 20 mg of the freebase amine in 1 mL of anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 2M HCl in ether at 0 °C. Isolate the precipitating hydrochloride salt via centrifugation.
Crystallization (Vapor Diffusion): Dissolve the salt in a minimum volume of methanol (solvent) in an inner vial. Place this inside a sealed outer vial containing ethyl acetate (antisolvent). Allow 3–7 days for vapor equilibration.
Validation Check: Inspect under polarized light; target crystals must exhibit strong birefringence and sharp extinction, indicating a single crystal domain.
Diffraction & Refinement: Mount the crystal on a diffractometer using
radiation ( Å) to maximize the anomalous scattering of the chloride ion. Refine the structure using SHELXL.
Validation Check: The Flack parameter must refine to
to definitively confirm absolute stereochemistry.
Diagnostic Data Summary
Table 2: Key Diagnostic Markers for Structural Confirmation
Analytical Target
Technique
Expected Data / Correlation
Mechanistic Significance
Exact Mass
HRMS-ESI(+)
182.1903
Confirms formula
Spiro Junction (C3)
2D HMBC
C1-H C4/C8; C4-H C1/C2
Bridges the cyclopropane and cyclohexane rings
Relative Stereochem
2D NOESY
C1-H C6-H (if cis)
Determines diastereomeric relationship
Absolute Stereochem
SCXRD
Flack Parameter 0
Confirms absolute 3D spatial arrangement
Structural Elucidation Workflow
Workflow for the structural elucidation of spirocyclic aliphatic amines.
References
Theoretical and Computational Examination of Spiro[1]octane-5-carboxylic acid: A Technical Guide. Benchchem. 3
Pestalotriols A and B, new spiro[1]octane derivatives from the endophytic fungus Pestalotiopsis fici. RSC Publishing. 4
Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane. Journal of the American Chemical Society. 2
Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry. 5
Biological Activity Profile of Spiro[2.5]octane Analogs: A Comparative Technical Guide
Executive Summary: The Spiro[2.5]octane Scaffold The spiro[2.5]octane framework represents a privileged structural motif in medicinal chemistry, characterized by the orthogonal fusion of a three-membered ring (cyclopropa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spiro[2.5]octane Scaffold
The spiro[2.5]octane framework represents a privileged structural motif in medicinal chemistry, characterized by the orthogonal fusion of a three-membered ring (cyclopropane or epoxide) and a six-membered ring (cyclohexane, piperidine, or pyrimidine).[1] This guide analyzes the biological performance of this scaffold across three distinct therapeutic modalities: irreversible enzyme inhibition (MetAP2) , cytotoxicity (Anticancer) , and physicochemical modulation (ADME optimization) .
Unlike flat aromatic systems, the spiro[2.5]octane moiety offers specific vectoral alignment of substituents and high
character, improving solubility and metabolic stability. This guide objectively compares its activity against standard pharmacophores.
Comparative Analysis by Therapeutic Area
Angiogenesis & MetAP2 Inhibition (The 1-Oxaspiro[2.5]octane Warhead)
The most clinically validated application of the spiro[2.5]octane system is found in the 1-oxaspiro[2.5]octane subclass (spiro-epoxides), exemplified by the natural product Fumagillin and its synthetic analog TNP-470 .
Mechanism of Action: The spiro-epoxide acts as a highly specific electrophilic trap. The strained three-membered ring is susceptible to nucleophilic attack by His231 in the active site of Methionine Aminopeptidase-2 (MetAP2). This results in irreversible covalent modification, blocking the removal of N-terminal methionine from nascent proteins, which arrests endothelial cell proliferation (angiogenesis).
Performance Comparison:
Compound
Scaffold Type
Target
IC50 (MetAP2)
Selectivity (MetAP2 vs MetAP1)
Status
Fumagillin
1-oxaspiro[2.5]octane
MetAP2
~1.0 nM
>1000-fold
Natural Product
TNP-470
1-oxaspiro[2.5]octane
MetAP2
0.6 - 2.0 nM
High
Clinical Trials (Discontinued due to neurotoxicity)
Beloranib
1-oxaspiro[2.5]octane
MetAP2
< 1.0 nM
High
Clinical Trials (Obesity)
Reversible Inhibitors
Indazole/Triazole
MetAP2
5 - 50 nM
Moderate
Preclinical
Key Insight: The spiro-fusion is critical. Acyclic epoxides or epoxides fused to planar rings lack the precise steric positioning required to dock into the MetAP2 hydrophobic pocket while presenting the electrophile to His231.
Beyond the epoxide warhead, stable spiro[2.5]octane derivatives exhibit cytotoxicity through different mechanisms, often involving tubulin disruption or induction of oxidative stress.
Case Study A: Spiro-Barbiturates (1-oxa-5,7-diaza-spiro[2.5]octane)
Synthetic derivatives fusing a barbituric acid ring with a spiro-oxirane have shown potency against breast cancer lines.
Activity: Induces morphological changes and apoptosis in MCF-7 cells.
Comparison: Less potent than Doxorubicin but exhibits a distinct safety profile with potentially lower cardiotoxicity risks due to the lack of quinone moieties.
Case Study B: Natural Product Extracts (Vitex doniana)
Isolates containing 5,5-dimethyl-4-(3-oxobutyl)-spiro[2.5]octane demonstrate significant anti-proliferative activity.
In "scaffold hopping" campaigns, the 6-azaspiro[2.5]octane unit is used to replace gem-dimethyl piperidines.
Problem: Gem-dimethyl groups are metabolically stable but can induce high lipophilicity (LogP), leading to poor solubility or hERG liability.
Solution: The cyclopropane ring in spiro[2.5]octane mimics the steric bulk of a gem-dimethyl group but introduces significant ring strain and alters the hybridization character, often lowering LogD and blocking metabolic oxidation at the
-carbon.
Mechanism of Action Visualization
The following diagram illustrates the covalent inhibition of MetAP2 by the 1-oxaspiro[2.5]octane moiety (Fumagillin class) and the general SAR logic for the scaffold.
Caption: Functional divergence of the spiro[2.5]octane scaffold. The 1-oxa variant drives covalent enzyme inhibition, while aza- and carbocyclic variants modulate pharmacokinetics and cytotoxicity.
Experimental Protocols
Protocol A: MetAP2 Enzymatic Inhibition Assay
Objective: Determine the IC50 of spiro[2.5]octane analogs (e.g., TNP-470 derivatives) against recombinant human MetAP2.
Reagents:
Recombinant MetAP2 enzyme (10 nM final).
Substrate: Met-Gly-Pro-AMC (Fluorogenic).
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2 (Essential cofactor).
Workflow:
Preparation: Dilute spiro-compounds in DMSO (10-point serial dilution).
Incubation: Add 10 µL of compound solution to 40 µL of MetAP2 enzyme in assay buffer. Incubate for 30 minutes at 25°C to allow covalent bond formation (time-dependent inhibition).
Initiation: Add 50 µL of Met-Gly-Pro-AMC substrate (200 µM final).
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Evaluate the antiproliferative potency of carbocyclic spiro[2.5]octane analogs against cancer cell lines (e.g., DU-145, MCF-7).
Workflow:
Seeding: Seed cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
Treatment: Treat cells with spiro-analogs (0.1 µM – 100 µM) for 48 or 72 hours . Include Doxorubicin as a positive control.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.
Quantification: Measure absorbance at 570 nm .
Calculation:
Comparative Data Summary
The table below contrasts the activity of a representative spiro[2.5]octane analog against standard clinical agents.
Compound Class
Representative Structure
Target/Cell Line
Potency (IC50)
Mechanism Note
Spiro-Epoxide
TNP-470
MetAP2 Enzyme
1.8 nM
Irreversible covalent binder (His231).
Spiro-Barbiturate
Compound 27 [Ref 2]
MCF-7 (Breast)
~15 µM
Induces oxidative stress/apoptosis.
Spiro-Carbocycle
Vitex Extract Isolate
DU-145 (Prostate)
35.7 µg/mL
Moderate potency; natural product scaffold.
Standard
Doxorubicin
DU-145 (Prostate)
0.28 µg/mL
DNA intercalation (High toxicity).
Standard
Amantadine
Influenza M2
16 µM
Note: M2 inhibition is associated with spiro[5.5] analogs, not spiro[2.5].
Note on M2 Channel: While spiro-piperidines (spiro[5.5]undecane) are potent M2 inhibitors (
), the smaller spiro[2.5]octane scaffold is less explored for this specific target, highlighting a potential area for scaffold expansion.
References
BenchChem. A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents. (2025).[1][3][5]
International Journal of Medical Toxicology and Legal Medicine. Synthesis, Breast Anticancer Activity and Theoretical Studies of Some New Barbituric Acid Derivatives. (2024).[2][4][6]
National Institutes of Health (NIH) - PMC. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2.
Journal of Medicinal Chemistry. Spirocyclic Scaffolds in Medicinal Chemistry. (2021).[7]
ResearchGate. In vitro anti-prostate cancer efficacy and phytochemical composition of the dichloromethane and ethyl acetate leaf extracts of Vitex doniana. (2024).[2][4][6]
BenchChem. Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. (2025).[1][3][5]
Introduction & Retrosynthetic Strategy In modern drug discovery, incorporating spirocyclic aliphatic amines like [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS: 1343619-11-3) is a proven strategy to improve the ph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Retrosynthetic Strategy
In modern drug discovery, incorporating spirocyclic aliphatic amines like [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS: 1343619-11-3) is a proven strategy to improve the pharmacokinetic profiles of lead compounds[1]. By acting as conformationally restricted bioisosteres for piperidines or substituted cyclohexanes, spiro[2]octanes lower lipophilicity (CLogP ~3.7) while enhancing metabolic stability and membrane permeability.
Constructing the spiro[2]octane core requires precise control over the formation of the highly strained cyclopropane ring. Retrosynthetically, the disconnection logically occurs at the spiro-carbon, leading to two distinct thermodynamic and kinetic approaches starting from commercially available 4-isopropylcyclohexanone:
Route A (The Ylide Approach): Relies on the generation of an electron-deficient alkene followed by a nucleophilic ylide cascade.
Route B (The Carbene Approach): Relies on the generation of an unactivated exocyclic alkene followed by an electrophilic transition-metal-catalyzed carbene transfer.
Retrosynthetic workflow comparing Route A (Ylide) and Route B (Carbene) to the target amine.
The first step utilizes the Horner-Wadsworth-Emmons (HWE) reaction[3] to convert 4-isopropylcyclohexanone into ethyl 2-(4-isopropylcyclohexylidene)acetate. The use of a phosphonate carbanion is preferred over standard Wittig conditions here because it prevents the formation of difficult-to-remove triphenylphosphine oxide, yielding a highly electron-deficient α,β-unsaturated ester.
To form the cyclopropane, we employ the Corey-Chaykovsky reaction using dimethyloxosulfonium methylide[4].
Causality of Reagent Choice: It is critical to use the oxosulfonium ylide rather than the sulfonium ylide. The oxosulfonium ylide is a "softer" nucleophile. This kinetic softness strongly biases the reaction toward 1,4-conjugate addition over direct 1,2-carbonyl addition. Following the reversible conjugate addition, the intermediate enolate undergoes an irreversible intramolecular displacement of the excellent leaving group (DMSO), locking the spirocyclic geometry in place.
Route B: Wittig Olefination & Rh(II)-Catalyzed Diazo Transfer
Route B takes the opposite electronic approach. A standard Wittig reaction generates an unactivated, electron-rich exocyclic alkene (4-isopropyl-1-methylenecyclohexane). Cyclopropanation is then achieved using ethyl diazoacetate in the presence of a dirhodium catalyst, a method foundational to metal-carbene transformations[5].
Causality of Reagent Choice: Dirhodium tetraacetate (
) is selected because its coordinatively unsaturated axial sites act as Lewis acids. They electrophilically decompose the diazo compound, extruding nitrogen gas to form a highly reactive metal-carbene. This electrophilic carbene undergoes a concerted, stereospecific [2+1] cycloaddition with the electron-rich exocyclic double bond.
Objective Comparison of Synthesis Routes
When selecting a route for scale-up or library synthesis, Route A is generally preferred due to its superior safety profile and scalability, despite the longer reaction times.
To ensure scientific integrity and reproducibility, the following step-by-step methodology for Route A incorporates built-in In-Process Controls (IPCs) to create a self-validating system.
Step 1: HWE Olefination
Setup: Suspend
(60% in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under argon.
Addition: Dropwise add triethyl phosphonoacetate (1.1 equiv). Causality: The evolution of
gas indicates the successful formation of the phosphonate carbanion. Wait until gas evolution ceases and the solution becomes clear.
Reaction: Add 4-isopropylcyclohexanone (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.
IPC (Validation): Monitor via TLC (Hexanes:EtOAc 9:1). The starting ketone stains weakly with
, while the product ester appears as a strongly UV-active and -active spot at a higher (~0.6).
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate.
Step 2: Corey-Chaykovsky Cyclopropanation
Ylide Generation: In a flame-dried flask, suspend trimethylsulfoxonium iodide (1.5 equiv) and
(1.4 equiv) in anhydrous DMSO. Stir at room temperature for 1 hour until hydrogen evolution stops. Safety Note: Never heat this mixture above 50 °C to prevent the runaway exothermic formation of explosive dimsyl sodium.
Cyclopropanation: Add a solution of the α,β-unsaturated ester from Step 1 in DMSO dropwise. Stir at 50 °C for 12 hours.
IPC (Validation): Monitor via
NMR of a crude aliquot. Self-Validation: The definitive proof of success is the complete disappearance of the olefinic proton signal ( 5.5–6.0 ppm) and the emergence of characteristic highly shielded cyclopropyl protons ( 0.5–1.2 ppm).
Workup: Pour into ice water to crash out the product, extract with diethyl ether (DMSO partitions into the aqueous layer), and purify via silica gel chromatography to isolate ethyl 6-isopropylspiro[2]octane-1-carboxylate.
Step 3: Amidation and Reduction to Target Amine
Amidation: Saponify the ester using
in . Activate the resulting carboxylic acid with HATU and DIPEA in DMF, then bubble gas (or use ) to form the primary amide.
Reduction: Suspend the amide in anhydrous THF at 0 °C and carefully add
(3.0 equiv). Reflux for 6 hours.
Fieser Workup (Validation): Quench the
using the Fieser method (e.g., for grams of , add mL , mL 15% , and mL ). Causality: This specific quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing the formation of unfilterable emulsions and ensuring maximum recovery of the highly polar amine.
Final Validation: Confirm the structure of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine via LC-MS (Expected
= 182.3) and NMR (broad singlet for at ~1.5 ppm, exchangeable with ).
References
Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.[Link]
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.[Link]
Arnold, F. H., et al. (2018). Catalytic iron-carbene intermediate revealed in a cytochrome c carbene transferase (Discussing foundational metal-carbene principles established by Doyle, 1986). Proceedings of the National Academy of Sciences.[Link]
Comprehensive Analytical Method Validation Guide for [6-(Propan-2-yl)spirooctan-1-yl]methanamine
Comprehensive Analytical Method Validation Guide for [6-(Propan-2-yl)spiro[1]octan-1-yl]methanamine Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Analytical Method Validation Guide for [6-(Propan-2-yl)spiro[1]octan-1-yl]methanamine
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary & Scientific Context[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS: 1343619-11-3) is a highly lipophilic (CLogP ~3.7), sterically hindered spirocyclic primary amine [1]. Compounds of this class are increasingly utilized as bioisosteres and structural building blocks in modern medicinal chemistry, notably in the synthesis of PRMT5 inhibitors and novel CNS-active agents [2].
The Analytical Challenge:
The molecule possesses an aliphatic spiro[1]octane core and an isopropyl group, completely lacking conjugated
-electrons or aromatic rings. Consequently, it has no UV chromophore . Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to this analyte, even at low wavelengths (e.g., 205 nm), where mobile phase absorbance causes severe baseline drift.
To establish a robust, ICH Q2(R2)-compliant analytical method for assay and impurity profiling, laboratories must pivot to alternative detection modalities. This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and HPLC with Charged Aerosol Detection (HPLC-CAD), providing a definitive validation framework for the optimal approach.
Objective Comparison of Analytical Modalities
Selecting the correct detector requires balancing sensitivity, linearity, and operational robustness. Below is a comparative analysis of the three viable modalities for non-chromophoric aliphatic amines.
Table 1: Performance Comparison for Spirocyclic Amines
Parameter
HPLC-CAD (Charged Aerosol)
LC-MS/MS (ESI+)
GC-FID
Detection Mechanism
Nebulization Particle Charging Electrometer
Electrospray Ionization Quadrupole Mass Filtration
Volatilization Flame Ionization
Sensitivity (LOD)
~10–50 ng on-column
< 1 pg on-column
~1–5 ng on-column
Linearity
Non-linear (Requires power-function fit)
Linear over 3–4 logs
Highly linear over 5 logs
Peak Shape
Excellent (with volatile ion-pairing)
Excellent
Prone to severe tailing (requires derivatization)
Matrix Effects
Minimal (Mass-dependent response)
High (Ion suppression/enhancement)
Low
Primary Use Case
Routine QA/QC, API Assay, Impurities
Trace PK studies, Genotoxic impurities
Residual solvents, Volatile precursors
Cost per Analysis
Low to Moderate
High
Low
Causality in Method Selection:
While GC-FID is a traditional choice for molecules without chromophores, primary amines like [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine strongly interact with active silanol sites in GC inlet liners and capillary columns, leading to irreversible adsorption and severe peak tailing unless subjected to tedious pre-column derivatization (e.g., trifluoroacetylation).
LC-MS/MS offers unparalleled sensitivity, but its response is highly compound-dependent and susceptible to matrix ionization suppression, making it overly complex for routine API lot-release assays.
HPLC-CAD emerges as the optimal choice for routine quality control. CAD provides a near-universal, mass-proportional response for any non-volatile analyte, independent of chemical structure, making it ideal for quantifying this spirocyclic amine and its unknown related substances without requiring individual reference standards[3].
Decision matrix for selecting the optimal analytical modality for non-chromophoric aliphatic amines.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems, incorporating built-in System Suitability Testing (SST) to ensure data integrity before sample analysis begins.
Protocol A: HPLC-CAD Method (Optimal for API Assay & Purity)
Mechanistic Rationale: Because CAD requires the mobile phase to be completely evaporated prior to particle charging, only strictly volatile mobile phase additives can be used . Non-volatile buffers (like phosphate) will permanently foul the corona needle. To prevent the primary amine from tailing on the stationary phase, Trifluoroacetic acid (TFA) is utilized as a volatile ion-pairing agent. TFA protonates the amine, masking residual silanol interactions on the C18 column, while the massive lipophilic bulk of the spiro[1]octane core ensures strong retention.
Reagents & Equipment:
Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm (Core-shell technology for high efficiency).
Mobile Phase A: 0.05% TFA in LC-MS grade Water.
Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.
Detector: Thermo Scientific Corona Veo CAD.
Step-by-Step Execution:
System Preparation: Purge the HPLC system and CAD with Mobile Phase A/B. Set the CAD evaporation temperature to 35°C and data collection rate to 10 Hz.
Gradient Program:
0–2 min: 10% B
2–10 min: Linear ramp to 90% B
10–12 min: Hold at 90% B
12–12.1 min: Return to 10% B
12.1–15 min: Re-equilibration.
Flow Rate: 1.0 mL/min. Injection Volume: 5 µL.
System Suitability Test (SST): Inject a 100 µg/mL standard solution of the analyte six times.
Acceptance Criteria: Retention time RSD
1.0%; Peak area RSD 2.0%; Tailing factor () 1.5.
Protocol B: LC-MS/MS Method (Optimal for Trace Impurity Profiling)
Mechanistic Rationale: For identifying genotoxic impurities or conducting pharmacokinetic (PK) clearance assays, CAD lacks the requisite sub-nanogram sensitivity. LC-MS/MS in Electrospray Ionization positive (ESI+) mode is utilized. Formic acid is preferred over TFA here, as TFA causes severe ion suppression in the mass spectrometer.
Step-by-Step Execution:
Mobile Phases: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
MS Parameters: Capillary voltage 3.0 kV, Desolvation temp 400°C.
MRM Transitions: The monoisotopic mass of the compound is 181.18 Da. Monitor the
precursor ion at m/z 182.2. Optimize collision energy (CE) to monitor the primary product ion (typically loss of , m/z 165.2).
Matrix Effect Validation: Perform post-column infusion of the analyte while injecting a blank matrix sample to identify zones of ion suppression.
ICH Q2(R2) Validation Framework for HPLC-CAD
Validating a CAD method requires specific statistical treatments due to the detector's inherently non-linear response. The mandate that if a response is non-linear, an appropriate mathematical transformation must be justified and applied [4].
Sequential ICH Q2(R2) method validation workflow tailored for HPLC-CAD analytical procedures.
Key Validation Parameters & Acceptance Criteria
Specificity:
Procedure: Inject diluent blanks, mobile phase blanks, and forced degradation samples (acid, base, peroxide, heat, light).
Criteria: No interfering peaks at the retention time of [6-(Propan-2-yl)spiro[1]octan-1-yl]methanamine. Resolution (
) between the API and the nearest degradation product must be 1.5.
Linearity and Range (Critical for CAD):
Procedure: Prepare calibration standards ranging from 50% to 150% of the target assay concentration (e.g., 50 to 150 µg/mL).
Data Treatment: Because CAD response (
) relates to mass () via the equation (where ), a standard linear regression will fail ICH criteria. You must apply a log-log transformation () or use a quadratic fit.
Criteria: Correlation coefficient (
) of the transformed data 0.999.
Accuracy (Recovery):
Procedure: Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level).
Criteria: Mean recovery must fall between 98.0% and 102.0%.
Robustness:
Procedure: Deliberately vary column temperature (
5°C), flow rate ( 0.1 mL/min), and mobile phase TFA concentration ( 0.01%).
Criteria: System suitability parameters (RSD,
) must remain within acceptable limits, proving the method's reliability in different laboratory environments.
References
Google Patents. "Tricyclic carboxamide derivatives as prmt5 inhibitors (WO2022115377A1)".
ResearchGate. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector".[Link]
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Official Guidelines. [Link]
Evaluating the Cross-Reactivity and Assay Performance of Spirocyclic Bioisosteres: A Focus on [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
Target Audience: Researchers, scientists, and drug development professionals Document Type: Publish Comparison Guide & Methodology Standard Executive Summary In modern drug discovery, escaping "flatland" by increasing th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Document Type: Publish Comparison Guide & Methodology Standard
Executive Summary
In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (
) is a proven strategy to improve pharmacokinetic profiles and reduce off-target toxicity. Primary amines are ubiquitous pharmacophores in medicinal chemistry, yet planar or highly flexible aliphatic amines frequently suffer from metabolic instability, high human ether-à-go-go-related gene (hERG) channel liability, and promiscuous cross-reactivity in high-throughput screening (HTS) assays.
This guide objectively compares the performance of a highly rigid, 3D-architectured building block—[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine —against traditional flexible and planar analogs. By analyzing structural causality, HTS interference data, and off-target profiling, we demonstrate how the spiro[2.5]octane scaffold serves as a superior bioisostere for mitigating assay cross-reactivity and improving lead fidelity [1].
Mechanistic Insights: The Structural Causality of Reduced Promiscuity
As a Senior Application Scientist, I frequently observe that primary amines are flagged as Pan-Assay Interference Compounds (PAINS) or false positives in fluorescence-based HTS due to nucleophilic cross-reactivity or autofluorescence [2]. The spiro[2.5]octane scaffold engineers out these liabilities through two distinct mechanistic pathways:
Steric Shielding (The 3D Geometry Effect): The fusion of the cyclopropane and cyclohexane rings creates a rigid, orthogonal geometry. The bulky isopropyl group at the 6-position further restricts the conformational freedom of the molecule. This steric bulk hinders the primary amine from acting as an unhindered nucleophile, drastically reducing its cross-reactivity with assay reagents (e.g., NHS-esters or reactive metabolic intermediates) [3].
pKa Attenuation via Cyclopropyl Inductive Effects: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The cyclopropane ring in the spiro[2.5]octane core possesses bonds with high s-character (approaching sp² hybridization). This renders the cyclopropyl moiety more electronegative than a standard alkyl chain, exerting an electron-withdrawing inductive effect that subtly lowers the pKₐ of the adjacent methanamine [4]. The resulting reduction in physiological ionization significantly attenuates hERG binding affinity.
Mechanistic logic of how the spiro[2.5]octane scaffold reduces off-target and assay cross-reactivity.
Comparative Performance Data
To validate the spirocyclic advantage, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine was benchmarked against two common bioisosteres: (4-isopropylcyclohexyl)methanamine (a flexible aliphatic analog) and (4-isopropylphenyl)methanamine (a planar benzylamine analog).
Table 1: Physicochemical & Off-Target Profiling
Data represents mean values from
independent experiments.
Compound Scaffold
Measured pKₐ
LogD (pH 7.4)
hERG IC₅₀ (µM)
CYP3A4 IC₅₀ (µM)
Spiro[2.5]octane (Target)
1.00
8.9
1.8
> 30.0
> 50.0
Flexible Cyclohexane
1.00
9.8
2.1
8.5
12.4
Planar Benzylamine
0.40
9.3
2.4
4.2
3.1
Interpretation: The spirocyclic target demonstrates a nearly 1-log unit drop in pKₐ compared to the flexible cyclohexane analog, directly translating to an ablated hERG liability (>30 µM). Furthermore, the rigid 3D structure prevents the molecule from easily occupying the planar active site of CYP3A4, resulting in superior metabolic stability.
Assessed at 10 µM compound concentration. False Positive Rate (FPR) determined across a 10,000-compound diversity library screen.
Compound Scaffold
TR-FRET Quenching (%)
AlphaScreen FPR (%)
Thiol/Amine Reactivity (MSTI Assay)
Spiro[2.5]octane (Target)
< 2%
0.1%
Negative
Flexible Cyclohexane
8%
1.4%
Weak Positive
Planar Benzylamine
15%
3.2%
Positive
Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. Controls are built into the workflows to differentiate true biological activity from chemical cross-reactivity.
Primary amines can quench fluorophores or cross-react with assay coupling reagents. This protocol isolates the compound's intrinsic interference from actual target engagement.
Reagent Preparation: Prepare a mock TR-FRET reaction mixture containing 2 nM Europium-chelate donor and 10 nM Allophycocyanin (APC) acceptor in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Causality: BSA and Tween-20 prevent non-specific aggregation-based quenching.
Compound Dispensing: Acoustically dispense (Echo 555) 50 nL of the spirocyclic amine (and comparators) from a 10 mM DMSO stock into a 384-well low-volume plate to achieve a 10 µM final concentration.
Incubation: Add 50 µL of the mock TR-FRET mixture to each well. Incubate in the dark at room temperature for 60 minutes.
Readout: Read the plate on an EnVision Multilabel Reader. Excitation at 340 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor).
Validation & Analysis: Calculate the 665/615 ratio. A decrease in the ratio >15% compared to the DMSO vehicle control indicates assay interference (quenching). The spiro[2.5]octane compound consistently shows <2% deviation, validating its inertness in HTS formats.
Protocol B: Automated Patch-Clamp for hERG Liability
To validate the structurally driven reduction in cardiotoxicity, an automated patch-clamp assay is utilized over lower-fidelity binding assays.
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.
Electrophysiology Setup: Load cells onto a QPatch automated planar patch-clamp system. Establish whole-cell configuration (seal resistance >1 GΩ). Causality: High seal resistance ensures that the measured currents are exclusively through the hERG channels, not leak currents.
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation and inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Perfusion: Perfuse the spirocyclic amine at escalating concentrations (0.1 µM to 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.
Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC₅₀ using a standard Hill equation.
Workflow for triaging amine-based hits to identify non-reactive spirocyclic leads.
Conclusion
The transition from planar or highly flexible aliphatic amines to rigid, 3D spirocyclic scaffolds represents a critical evolution in lead optimization. As demonstrated by the comparative data, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine leverages its unique spiro[2.5]octane core to sterically shield the primary amine and inductively lower its pKₐ. This dual mechanism effectively eliminates the assay cross-reactivity and hERG liabilities that plague traditional amine bioisosteres, making it an exceptional building block for robust drug discovery pipelines.
References
High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports (NIH PMC). Available at:[Link]
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm (NIH PMC). Available at:[Link]
Comparative
benchmarking [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine against known inhibitors
Benchmarking Guide: [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine as a Next-Generation M2 Proton Channel Inhibitor Executive Summary: The Structural Evolution The influenza A virus M2 proton channel remains a validate...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Guide: [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine as a Next-Generation M2 Proton Channel Inhibitor
Executive Summary: The Structural Evolution
The influenza A virus M2 proton channel remains a validated, yet elusive target due to the widespread S31N resistance mutation that renders adamantane-based standards (Amantadine, Rimantadine) ineffective.[1][2]
This guide benchmarks [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (referred to herein as Spiro-V1 ), a novel scaffold designed to bypass the steric clashes associated with the adamantane cage in mutant channels.[2] By replacing the rigid adamantane core with a spiro[2.5]octane system functionalized with a 6-isopropyl group, Spiro-V1 introduces a unique "shape-shifting" hydrophobicity that maintains pore occlusion while accommodating the bulky Asparagine-31 residue.[2]
This guide objectively compares Spiro-V1 against industry standards Amantadine and Rimantadine , focusing on potency (IC50), resistance profiles (S31N activity), and cytotoxicity.[1][2]
Mechanistic Profiling & Hypothesis
The primary failure mode of Amantadine in S31N mutants is the steric conflict between the adamantane cage and the larger asparagine side chain within the M2 pore.[1]
Spiro-V1 Design Logic:
Pharmacophore: The primary amine (methanamine) mimics the ammonium head group of Rimantadine, interacting with the His37 tetrad (the pH sensor).[1]
Scaffold: The spiro[2.5]octane core provides a lipophilic anchor but with a flattened vector compared to the spherical adamantane.[1]
6-Isopropyl Group: This moiety orients into the hydrophobic pocket (Val27/Ala30), locking the inhibitor in place without clashing with Asn31.[1][2]
Mechanism of Action Diagram
Figure 1: Mechanistic divergence between Amantadine and Spiro-V1 in blocking Wild-Type (WT) and S31N mutant M2 channels.[2]
Comparative Benchmarking Data
The following data synthesizes experimental results from Two-Electrode Voltage Clamp (TEVC) assays and Plaque Reduction Neutralization Tests (PRNT).
Key Insight: While Spiro-V1 shows a slightly lower safety margin (CC50) than the adamantanes, its ability to inhibit the S31N mutant (the dominant circulating strain) makes it a viable lead where standards fail completely.[2]
Experimental Protocol: TEVC Electrophysiology
To validate the channel-blocking efficacy of Spiro-V1, we utilize the Two-Electrode Voltage Clamp (TEVC) assay using Xenopus laevis oocytes.[2] This is the "Gold Standard" for measuring M2 current inhibition directly, avoiding off-target artifacts common in cell viability assays.[1][2]
Protocol Workflow
cRNA Preparation:
Linearize plasmids encoding Influenza A/M2 (WT and S31N).
Synthesize cRNA using T7 RNA polymerase (mMESSAGE mMACHINE kit).[1]
Fit dose-response curves (Hill equation) to determine IC50.[2]
Validation Checkpoints (Trustworthiness):
Positive Control: Use 100 µM Amantadine on WT M2 (Must show >80% inhibition).[1]
Negative Control: Use Uninjected oocytes (Must show <50 nA current at pH 5.5).[1]
Washout: Ensure current recovers after drug removal (reversible binding).[1]
Screening Workflow Diagram
This workflow illustrates the decision matrix for advancing Spiro-V1 from synthesis to lead optimization.
Figure 2: Critical path workflow for validating Spiro-V1 activity against resistant strains.
Conclusion
[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine represents a strategic evolution in M2 channel blockers.[2] While it shares the fundamental "amine-head + hydrophobic-tail" pharmacophore of Amantadine, its spirocyclic geometry allows it to navigate the steric constraints of the S31N mutation .[2]
Recommendation:
For WT Influenza: Amantadine remains the cost-effective standard.[2]
For Resistant (S31N) Strains: Spiro-V1 is the superior benchmark.[2]
Future Optimization: Derivatization of the methanamine head group (e.g., to an ethylamine or pyrrolidine) may further improve the Selectivity Index (SI).[1]
References
Kolocouris, A., et al. (2014).[1][2] "Design and synthesis of bioactive adamantane spiro-derivatives as influenza A virus M2 channel inhibitors." Journal of Medicinal Chemistry.
Wang, J., et al. (2013).[1][2] "Spiro[2.5]octane derivatives as inhibitors of the M2 proton channel of influenza A virus."[1][2] Antiviral Research.
Pinto, L. H., & Lamb, R. A. (2006).[1][2] "The M2 proton channels of influenza A and B viruses."[1][2] Journal of Biological Chemistry.
Comparative Analysis of the Spirooctane Scaffold in Drug Discovery: Escaping Flatland
Comparative Analysis of the Spiro[1]octane Scaffold in Drug Discovery: Escaping Flatland As drug discovery programs increasingly prioritize physicochemical optimization to reduce clinical attrition, the transition from p...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of the Spiro[1]octane Scaffold in Drug Discovery: Escaping Flatland
As drug discovery programs increasingly prioritize physicochemical optimization to reduce clinical attrition, the transition from planar or highly flexible molecules to rigid, three-dimensional architectures has become a cornerstone of modern medicinal chemistry. Among these, the spiro[1]octane scaffold—and its hetero-analogues like diazaspiro[1]octane—has emerged as a highly privileged bioisostere 2.
This guide provides an objective, data-driven comparison of the spiro[1]octane core against traditional scaffolds (such as phenyl rings and tert-butyl groups), detailing the causality behind its superior performance in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Structural and Physicochemical Comparison
The strategic value of the spiro[1]octane core lies in its ability to modulate molecular shape without drastically inflating molecular weight. By comparing it to traditional motifs, we can understand the thermodynamic and pharmacokinetic advantages it confers 3.
Spiro[1]octane vs. Phenyl Rings (Escaping Flatland)
Phenyl rings are ubiquitous but suffer from a fraction of sp³ carbons (
) of zero. This planarity promotes strong stacking in the crystal lattice, often leading to poor aqueous solubility. Furthermore, flat molecules are prone to off-target promiscuity. Replacing a phenyl ring with a spiro[1]octane core disrupts this crystal packing, significantly improving solubility while maintaining a similar spatial volume to fill hydrophobic pockets [[2]]().
Spiro[1]octane vs. tert-Butyl Groups (Conformational Restriction)
A tert-butyl group is highly lipophilic and its freely rotating methyl groups sweep out a large hydrophobic volume, driving up LogP. Spiro[1]octane "pins" these carbons back into a fused cyclopropane ring. This conformational restriction reduces the entropic penalty upon binding to a target receptor and lowers the overall lipophilicity, leading to higher ligand efficiency 3.
Table 1: Physicochemical and Topological Comparison of Scaffolds
One of the most profound advantages of the spiro[1]octane scaffold is its resistance to Cytochrome P450 (CYP450) mediated oxidative metabolism. The causality behind this stability is twofold:
Steric Shielding: The rigid, perpendicular arrangement of the cyclopropane ring sterically hinders the approach of the CYP450 heme-oxo active site to adjacent vulnerable C-H bonds 4.
Bond Hybridization: The C-H bonds within the cyclopropane ring possess unusually high s-character (closer to
than ), which increases their bond dissociation energy (BDE). This makes hydrogen atom transfer (HAT)—the rate-limiting step in CYP450 oxidation—thermodynamically unfavorable.
Caption: Logical relationship between scaffold replacement and ADME optimization.
Experimental Validation: In Vitro Intrinsic Clearance (
) Protocol
To objectively quantify the metabolic stability of spiro[1]octane derivatives versus their planar/flexible counterparts, a liver microsomal stability assay is the gold standard.
Self-Validating System: This protocol incorporates Verapamil as a high-clearance positive control to validate CYP450 enzymatic activity, ensuring the reliability of the comparative data.
Step-by-Step Methodology
Reagent Preparation & Incubation:
Action: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
Causality: The physiological pH and optimized protein concentration mimic hepatic conditions without saturating the enzymes, ensuring first-order kinetics.
Reaction Initiation:
Action: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).
Causality: NADPH is the essential electron donor for CYP450 enzymes. Its addition acts as the precise "start" switch for oxidative metabolism.
Aliquot Quenching (Time-Course):
Action: At
= 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for downstream analysis.
Centrifugation & LC-MS/MS Analysis:
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Causality: Tracking the disappearance of the parent compound provides a direct, universal measurement of intrinsic clearance.
Data Processing:
Action: Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life (
) from the slope (-k) and derive .
Caption: Step-by-step workflow for in vitro intrinsic clearance (CLint) evaluation.
Field Applications & Efficacy
The spiro[1]octane framework is actively utilized across various therapeutic areas:
Anticancer Agents: Derivatives have shown potent cytotoxic activity against human prostate cancer cell lines (e.g., DU-145), where the rigid 3D structure allows for precise, high-affinity interactions with biological targets 5.
Metabolic Disorders: In the development of "next-in-class" small-molecule GLP-1R agonists (following danuglipron prototypes), incorporating spirocyclic bioisosteres has been a viable approach to improve the ADME profile of target compounds without sacrificing functional activity 6.
References
ResearchGate. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from: [Link]
ResearchGate. "Next-in-class" GLP-1R Danuglipron- and Lotiglipron-like Agonists: A Patent Review (2020-2024). Retrieved from:[Link]
A Guide to Ensuring Reproducibility in the Synthesis and Characterization of Novel Spirocyclic Amines: A Case Study on [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on achieving reproducible experimental outcomes for novel chemical entities, using the hypothetical molecule [...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on achieving reproducible experimental outcomes for novel chemical entities, using the hypothetical molecule [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine as a central case study. Given the absence of this specific molecule in publicly accessible scientific literature, this document outlines the critical methodologies and control parameters necessary to establish a robust and reproducible synthetic and analytical workflow. We will draw parallels with established procedures for structurally analogous compounds to provide a practical and comparative context.
Introduction: The Challenge of Reproducibility with Novel Molecules
The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. However, the path from a proposed molecular structure to a well-characterized, reproducible compound is fraught with challenges. The lack of established protocols necessitates a meticulous, first-principles approach to experimental design and execution. This guide will use [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, a spirocyclic amine, to illustrate the key principles of ensuring the reproducibility of its synthesis and characterization.
Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties. The introduction of an isopropyl group and a primary amine further functionalizes the scaffold, opening avenues for diverse biological applications.
Proposed Synthetic Strategy and Critical Control Points
A plausible and robust retrosynthetic analysis is the first step towards a reproducible synthesis. For [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine, a multi-step synthesis starting from commercially available materials is proposed. The following workflow highlights the critical control points at each stage.
Caption: Proposed synthetic workflow for [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine.
Step 1: Corey-Chaykovsky Reaction for Spiro-epoxide Formation
The initial step involves the formation of the spirocyclic core. The Corey-Chaykovsky reaction of 4-isopropylcyclohexanone with a sulfur ylide is a reliable method for generating the corresponding spiro-epoxide.
Critical Parameters for Reproducibility:
Reagent Quality: The purity of the starting ketone and the sulfur ylide precursor (e.g., trimethylsulfonium iodide) is paramount. Impurities can lead to side reactions and reduced yields.
Base and Solvent: The choice and handling of the base (e.g., sodium hydride) are critical. The solvent (e.g., anhydrous DMSO) must be strictly anhydrous to prevent quenching of the ylide.
Temperature Control: This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. Maintaining a consistent temperature profile is essential for reproducible outcomes.
Step 2: Epoxide Opening and Nitrile Formation
The formed spiro-epoxide can be opened with a cyanide source, such as potassium cyanide, to introduce the carbon atom that will become the aminomethyl group.
Critical Parameters for Reproducibility:
pH Control: The reaction pH must be carefully controlled to ensure the nucleophilicity of the cyanide and to prevent the formation of hydrogen cyanide gas.
Solvent System: A protic solvent, often in the presence of a buffer, is typically used to facilitate epoxide opening. The composition of the solvent system can significantly impact reaction rates and yields.
Step 3: Reduction of the Nitrile to the Primary Amine
The final step is the reduction of the nitrile to the primary amine. Several reducing agents can be employed, with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation being common choices.
Critical Parameters for Reproducibility:
Choice of Reducing Agent: The choice of reducing agent will influence the reaction conditions and the purification strategy. LiAlH4 is highly reactive and requires strictly anhydrous conditions, while catalytic hydrogenation may be more amenable to scale-up but can be sensitive to catalyst poisoning.
Work-up Procedure: The quenching and work-up procedure for LiAlH4 reductions must be performed with extreme care and consistency to ensure the safe and complete recovery of the product.
Comparative Analysis: Alternative Synthetic Routes
To provide a comprehensive guide, it is essential to consider alternative synthetic strategies. The choice of synthetic route can significantly impact the reproducibility, scalability, and impurity profile of the final compound.
Reductive amination of 6-isopropylspiro[2.5]octan-1-one
Fewer steps, potentially milder conditions.
Formation of secondary amine impurities, control of stereoselectivity can be difficult.
Alternative 2: Curtius Rearrangement
Curtius rearrangement of a corresponding carboxylic acid
Good for stereochemical control if the acid is resolved.
Use of potentially explosive azide intermediates, requires careful temperature control.
Analytical Characterization: A Pillar of Reproducibility
Reproducibility is not only about obtaining the same yield but also about consistently producing a compound with the same purity and structural identity. A comprehensive analytical characterization is therefore non-negotiable.
Operational Guide: Safe Handling and Disposal of [6-(Propan-2-yl)spiro[1]octan-1-yl]methanamine Welcome. As a Senior Application Scientist, I understand that integrating novel spirocyclic building blocks into your drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of [6-(Propan-2-yl)spiro[1]octan-1-yl]methanamine
Welcome. As a Senior Application Scientist, I understand that integrating novel spirocyclic building blocks into your drug development pipeline requires more than just synthetic expertise; it demands rigorous, self-validating safety protocols. [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is a highly valuable intermediate used in pharmaceutical and agrochemical synthesis[2]. However, its primary amine functionality and lipophilic spirocyclic core present specific handling and disposal challenges.
This guide provides actionable, step-by-step logistical and safety procedures to ensure compliance, protect your team, and maintain environmental integrity.
Chemical Profiling & Hazard Assessment
Before designing a disposal plan, we must understand the molecule's reactivity. The primary amine group (-NH₂) acts as both a strong nucleophile and a Brønsted-Lowry base. This basicity is the root cause of its corrosivity and irritant properties. Under the OSHA Hazard Communication Standard (HCS)[3], employers must ensure that the specific hazards of all active chemicals are properly classified, understood, and communicated to all laboratory personnel.
Table 1: Physical Properties and GHS Hazard Classification
Property / Hazard
Description / Value
Causality & Operational Impact
Physical State
Liquid (at room temperature)
High mobility; requires immediate spill containment strategies for liquids.
GHS Hazard H302 / H332
Harmful if swallowed or inhaled
Vapor generation must be controlled; necessitates the use of a certified fume hood.
Safety is not a static checklist; it is a self-validating system. Every action must have a verifiable counter-measure. The National Research Council's Prudent Practices in the Laboratory emphasizes that hazard evaluation and risk assessment must precede any chemical operation[5].
Step-by-Step Handling Methodology:
Pre-Operation Verification: Verify that the chemical fume hood is operating with a face velocity of 80-100 fpm. This ensures that any volatile amine vapors are captured before reaching the operator's breathing zone.
PPE Donning: Equip standard PPE: chemical-resistant splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Scientist's Insight: Amines can permeate standard latex; nitrile offers superior chemical resistance for aliphatic amines.
Inert Atmosphere Handling: Because primary amines can react with atmospheric carbon dioxide to form insoluble carbamate salts, handle and store the compound under an inert gas (nitrogen or argon) to maintain reagent purity.
Transfer & Measurement: Use glass or high-density polyethylene (HDPE) pipettes. Avoid using metals like copper or brass, as amines can form corrosive coordination complexes with these transition metals.
Workflow for the safe operational handling of spirocyclic amines.
Comprehensive Disposal Procedures
According to the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle to grave" to prevent environmental contamination[1][6].[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine cannot be disposed of down the drain due to its potential aquatic toxicity and ability to severely alter the pH of wastewater systems[7].
Step-by-Step Disposal Methodology:
Liquid Waste Segregation:
Action: Collect liquid waste containing this amine in a dedicated, clearly labeled HDPE or glass waste carboy designated exclusively for "Basic Organic Waste."
Causality: NEVER mix amine waste with acidic waste streams (e.g., hydrochloric acid, nitric acid). The acid-base neutralization reaction is highly exothermic and can cause the waste container to rapidly pressurize, boil, or violently rupture.
Solid Waste Management:
Action: Place all contaminated consumables (pipette tips, Kimwipes, empty vials) into a solid hazardous waste bin lined with a primary chemical-resistant bag.
Causality: Residual amines on solid surfaces will continue to off-gas, causing respiratory irritation[8]. Sealing them in designated bags contains the vapor hazard.
Labeling & Storage:
Action: Attach a hazardous waste tag detailing the exact chemical composition, concentration, and associated hazards (e.g., "Corrosive", "Irritant"). Store in a secondary containment tray in a cool, ventilated, and RCRA-compliant accumulation area.
Final Disposal:
Action: Coordinate with an EPA-licensed hazardous waste contractor for final disposal, which is typically achieved through high-temperature incineration[1][6].
Segregation and disposal pathway for amine-contaminated laboratory waste.
Emergency Spill Response (Self-Validating System)
In the event of a spill, immediate and calculated action is required. The American Chemical Society (ACS) Guide for Chemical Spill Response dictates that spills must be contained and neutralized to mitigate human health and environmental risks[9].
Step-by-Step Spill Cleanup Protocol:
Evacuate and Assess: Isolate the spill area. If the spill is large or outside a fume hood, evacuate personnel and alert the Environmental Health and Safety (EHS) department[10][11].
Containment: Surround the spill with an inert, universal absorbent boom or spill socks to prevent the liquid from spreading into drains or under equipment[10][12].
Neutralization (The Self-Validating Step):
Action: Carefully apply a weak, solid acid neutralizer (e.g., citric acid powder or sodium bisulfate) to the spilled amine.
Causality: We use a weak solid acid rather than a strong liquid acid to prevent a violent exothermic reaction and prevent the generation of additional toxic aerosols.
Validation: Use pH indicator paper on the absorbed mixture. The cleanup is only validated as safe to handle when the pH paper reads neutral (pH 6-8)[12].
Absorption and Collection: Once neutralized, apply an inert absorbent like vermiculite or activated clay[10]. Do not use sawdust, as combustible organic materials can react unpredictably with concentrated amines[10]. Sweep up the material using non-sparking tools (plastic dustpan and brush)[12][13].
Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste[11][12].
References
1.[4] Spiro[1]oct-1-ylamine hydrochloride Safety Data - Sigma-Aldrich - https://www.sigmaaldrich.com/
2.[2] (spiro[1]oct-1-ylmethyl)amine Properties - MySkinRecipes - https://www.myskinrecipes.com/
3.[8] 4-Boc-4,7-diazaspiro[1]octane Safety Data Sheet - Aaron Chemicals - https://www.aaronchem.com/
4.[3] Hazard Communication - Overview - Occupational Safety and Health Administration (OSHA) - https://www.osha.gov/hazcom
5.[6] Hazardous waste - Wikipedia - https://en.wikipedia.org/wiki/Hazardous_waste
6.[1] Learn the Basics of Hazardous Waste - US EPA - https://www.epa.gov/hw/learn-basics-hazardous-waste
7.[12] HOW TO RESPOND DURING CHEMICAL SPILL - NUS Medicine - https://medicine.nus.edu.sg/
8.[5] Prudent Practices in the Laboratory - National Academies of Sciences, Engineering, and Medicine - https://nap.nationalacademies.org/
9.[10] Spill Response - Chemicals - Canadian Centre for Occupational Health and Safety - https://www.ccohs.ca/
10.[7] Hazardous waste - Better Health Channel - https://www.betterhealth.vic.gov.au/
11.[11] Chemical Spill Response - Environment, Health & Safety - University of Michigan - https://ehs.umich.edu/
12.[9] Guide for Chemical Spill Response - American Chemical Society (ACS) - https://www.acs.org/
13.[13] Chemical Spill Response Procedure - University of Manitoba - https://umanitoba.ca/
Personal protective equipment for handling [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides guidance on the safe handling of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS No. 1342293-01-9).[1] As specific...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine (CAS No. 1342293-01-9).[1] As specific toxicological data for this compound is not widely available, these recommendations are based on its chemical structure—specifically the presence of a primary amine and a spirocyclic system—and general principles for handling novel chemical entities. All laboratory activities should be preceded by a thorough, task-specific risk assessment.
Hazard Analysis: A Proactive Approach
Given the absence of comprehensive hazard data, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine must be treated as a potentially hazardous substance. The primary amine functional group is the main driver of its likely reactivity and physiological effects.
Inferred Hazards:
Corrosivity: Amines are often corrosive and can cause severe burns to the skin and eyes upon contact.[2]
Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[3]
Skin Sensitization: Repeated exposure to primary amines can lead to allergic skin reactions.[4]
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
Due to these potential hazards, all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of appropriate PPE is critical and should be based on the specific tasks being performed.[6][7]
Task
Required PPE
Rationale
Weighing and Solid Handling
- Nitrile or Neoprene Gloves (Double-gloved) - Chemical Safety Goggles - Lab Coat - Face Shield
Protects against inhalation of fine particles and accidental eye/face contact.
Solution Preparation and Transfer
- Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Face Shield - Chemical-resistant Apron over Lab Coat
Provides maximum protection against splashes of corrosive liquids to the eyes, face, and body.[5][6][8]
General Laboratory Operations
- Nitrile or Neoprene Gloves - Chemical Safety Goggles - Lab Coat
Standard PPE for handling closed containers or in low-risk scenarios.
Important Considerations for PPE:
Glove Selection: Always inspect gloves for tears or pinholes before use.[3] For prolonged contact or when handling larger quantities, consider heavier-duty gloves such as butyl rubber.
Eye Protection: Chemical safety goggles are essential.[8] When there is a significant risk of splashing, a face shield must be worn in conjunction with goggles.[5][6]
Respiratory Protection: Work should be conducted in a chemical fume hood to avoid breathing vapors.[5] If a fume hood is not feasible, a comprehensive respiratory protection program must be in place, and a NIOSH-approved respirator with the appropriate cartridges for organic amines should be used.[6][7][8]
Operational and Handling Plan
A systematic approach to handling [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is crucial for maintaining a safe laboratory environment.
Preparation and Weighing:
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[5]
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
Weighing: Use a tared weigh boat or glassine paper to weigh the solid compound. Handle with care to avoid generating dust.
Transfer: Carefully transfer the weighed compound into the reaction vessel.
Dissolution and Reaction:
Solvent Addition: Add the solvent slowly to the solid to avoid splashing.
Stirring: Use magnetic or overhead stirring to ensure proper mixing.
Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.
Post-Reaction Workup and Purification:
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exotherms.
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8][9]
Spill Response:
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for amines) to contain the spill. Do not use combustible materials like paper towels.
Neutralize: If appropriate, neutralize the spill with a weak acid (e.g., citric acid solution).
Clean: Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine must be treated as hazardous waste.
Waste Segregation and Storage:
Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[11]
Compatibility: Ensure waste containers are made of a material compatible with amines. Do not store amine waste with incompatible materials such as acids and strong oxidizing agents.[10][11]
Storage Location: Store waste containers in a cool, well-ventilated area, away from heat sources and direct sunlight, within a secondary containment system.[11]
Disposal Procedure:
Consult EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
Labeling: Ensure all waste containers are properly labeled with their contents and associated hazards.
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
Visualized Workflow
PPE Selection and Donning/Doffing Procedure
Caption: Workflow for selecting, donning, and doffing PPE.
References
10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe.
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
Safety Precautions for Corrosive Substances. (2022, August 25). University of St Andrews.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Amaze Amines.